molecular formula C6H5NO3S B2721764 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid CAS No. 1497119-60-4

2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid

Cat. No.: B2721764
CAS No.: 1497119-60-4
M. Wt: 171.17
InChI Key: MEIHQZPKHPXGDV-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid is a useful research compound. Its molecular formula is C6H5NO3S and its molecular weight is 171.17. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S/c1-3-7-4(2-11-3)5(8)6(9)10/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIHQZPKHPXGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1497119-60-4
Record name 2-(2-methyl-1,3-thiazol-4-yl)-2-oxoacetic acid
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Foundational & Exploratory

A Technical Guide to 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid (CAS 1497119-60-4): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides a comprehensive technical overview of 2-(2-methyl-1,3-thiazol-4-yl)-2-oxoacetic acid, CAS 1497119-60-4. As a member of the heterocyclic α-ketoacid family, this compound represents a valuable, albeit specialized, building block in synthetic organic chemistry. Its structural motifs—a reactive α-ketoacid function appended to a 2-methylthiazole core—suggest significant potential for applications in medicinal chemistry and materials science. This guide consolidates available data on its chemical identity, computed physicochemical properties, and critical safety protocols. Furthermore, it proposes a logical synthetic pathway and discusses the compound's inherent reactivity, providing researchers and drug development professionals with a foundational understanding for its use.

Compound Identification and Structure

This compound is characterized by a five-membered thiazole ring substituted at the 2-position with a methyl group and at the 4-position with a glyoxylic acid (or oxoacetic acid) moiety. This α-ketoacid functionality is a key determinant of its chemical reactivity and synthetic utility. The thiazole ring itself is a common scaffold in numerous pharmaceuticals, valued for its metabolic stability and diverse interaction capabilities.

Table 1: Core Compound Identifiers

Identifier Value Source
IUPAC Name This compound [1]
CAS Number 1497119-60-4 [1]
Molecular Formula C6H5NO3S [1]
Canonical SMILES CC1=NC(=CS1)C(=O)C(=O)O PubChem
InChI InChI=1S/C6H5NO3S/c1-3-7-4(2-11-3)5(8)6(9)10/h2H,1H3,(H,9,10) [1]

| InChIKey | YWMSXADJDDQKRM-UHFFFAOYSA-N | PubChem |

Physicochemical and Computed Properties

While extensive experimental data for this specific compound is not widely published, computational models provide reliable estimates of its key physicochemical properties. These properties are crucial for predicting its behavior in various solvent systems, its potential for crossing biological membranes, and for developing analytical methods.

Table 2: Computed Physicochemical Properties

Property Value Details
Molecular Weight 171.18 g/mol Computed by PubChem 2.2[1]
Monoisotopic Mass 170.99901420 Da Computed by PubChem 2.2[1]
XLogP3 1.1 A computed measure of hydrophobicity.[1]
Polar Surface Area 95.5 Ų Computed by PubChem 2.2[1]
Hydrogen Bond Donors 1 From the carboxylic acid group.
Hydrogen Bond Acceptors 4 From the nitrogen and oxygen atoms.

| Appearance | Likely a solid at room temperature | Based on analogous structures like its formamido-ester derivative.[2] |

The presence of both a polar carboxylic acid group and a moderately nonpolar thiazole ring suggests amphiphilic character. It is expected to be soluble in polar organic solvents such as methanol, DMSO, and DMF, and in aqueous solutions under basic conditions via deprotonation of the carboxylic acid.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The key transformation is the introduction of the oxoacetic acid side chain at the C4 position of the thiazole ring. This can be achieved via a Grignard reaction followed by oxidation. The causality for this choice rests on the reliability of Grignard reagents for C-C bond formation and the subsequent, well-documented oxidation of the resulting alcohol to an α-ketoacid.

Experimental Protocol: Proposed Synthesis

  • Step 1: Bromination of 2-Methylthiazole. 2-Methylthiazole is selectively brominated at the 5-position under standard conditions (e.g., N-Bromosuccinimide in acetonitrile). The resulting 5-bromo-2-methylthiazole is then subjected to a halogen dance reaction or metal-halogen exchange to generate the 4-lithiated species.

  • Step 2: Grignard Formation & Quenching. The 4-lithiated 2-methylthiazole is treated with a suitable electrophile, such as diethyl oxalate. This introduces the α-ketoester functionality at the C4 position. The choice of diethyl oxalate is strategic, as it directly installs the required two-carbon keto-ester unit.

  • Step 3: Hydrolysis. The resulting ethyl 2-(2-methyl-1,3-thiazol-4-yl)-2-oxoacetate is hydrolyzed under basic conditions (e.g., aqueous NaOH or LiOH) followed by acidic workup to yield the final product, this compound. This final step is a standard saponification that must be performed under mild conditions to avoid potential degradation of the α-ketoacid moiety.

Synthetic Workflow Diagram

G cluster_0 Proposed Synthesis SM 2-Methylthiazole INT1 4-Lithio-2-methylthiazole (Intermediate) SM->INT1 1. NBS 2. n-BuLi INT2 Ethyl 2-(2-methylthiazol-4-yl) -2-oxoacetate INT1->INT2 Diethyl Oxalate FP 2-(2-Methylthiazol-4-yl) -2-oxoacetic acid (Final Product) INT2->FP 1. LiOH (aq) 2. H3O+ workup

Caption: Proposed synthetic workflow for the target compound.

Chemical Reactivity

The reactivity of this molecule is dominated by the α-ketoacid group.

  • Carboxylic Acid: It can undergo standard reactions such as esterification, amide bond formation (coupling), and reduction. These reactions are fundamental for incorporating the molecule into larger, more complex structures.

  • α-Ketone: The ketone is electrophilic and susceptible to nucleophilic attack. It can be used to form derivatives like oximes or hydrazones, which are common isosteres in medicinal chemistry. For instance, similar structures are used to synthesize cephalosporin antibiotics where an oxime ether is a critical pharmacophore.[3][4]

  • Decarboxylation: Like many α-ketoacids, it may be susceptible to decarboxylation under harsh thermal or acidic/basic conditions, which is a critical consideration during reaction setup and workup.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile chemical building block. While specific applications of this exact molecule are not widely documented, its structural class is of high interest to the pharmaceutical industry.

  • Medicinal Chemistry: The 2-aminothiazole-4-yl-glyoxylic acid scaffold is a cornerstone in the side chains of third and fourth-generation cephalosporin antibiotics.[3][4] The title compound, with its 2-methyl group, serves as a close analog that allows for exploration of structure-activity relationships (SAR) where the amino group is replaced by a methyl group to modulate properties like lipophilicity, metabolic stability, and target binding.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol and a clear display of key functional groups, it is an ideal candidate for fragment screening libraries aimed at identifying novel binding motifs for protein targets.

  • Organic Synthesis: It serves as an intermediate for more complex heterocyclic systems. The dual functionality allows for orthogonal chemical modifications, making it a valuable precursor in multi-step synthetic campaigns.

Safety, Handling, and Storage

Comprehensive toxicological properties have not been fully investigated. However, data from suppliers and classification databases provide a clear set of handling guidelines based on the GHS (Globally Harmonized System).

GHS Hazard Classification

Table 3: GHS Hazard and Precautionary Information

Category Information Source(s)
Pictogram GHS07 (Exclamation Mark) [1]
Signal Word Warning [1]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [1]

| Precautionary Statements | P264, P270, P280, P301+P312, P305+P351+P338, P501 | |

Handling and Personal Protective Equipment (PPE)

Given the GHS classifications, a rigorous, self-validating protocol is mandatory for safe handling.

  • Engineering Controls: All handling of the solid material or its solutions must be conducted in a certified chemical fume hood. This is a primary control to mitigate the risk of respiratory irritation (H335) from dust or aerosol inhalation.[5]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166. This is crucial to prevent serious eye irritation (H319).[5][6]

    • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.[6] Avoid all skin contact, as the substance is a known skin irritant (H315)[1]. Contaminated clothing must be removed immediately and washed before reuse.[7]

    • Respiratory Protection: If a fume hood is not available or if dust generation is significant, a NIOSH-approved particulate respirator should be used.

  • Safe Handling Practices: Do not eat, drink, or smoke in the laboratory where this chemical is handled. Wash hands thoroughly after handling. Avoid creating dust.[6] An emergency eyewash station and safety shower must be readily accessible.

Storage

Proper storage is essential to maintain the integrity of the compound. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][6]

Conclusion

This compound (CAS 1497119-60-4) is a specialized chemical intermediate with significant potential as a building block in drug discovery and synthetic chemistry. While its full experimental profile remains to be characterized, its computed properties and the known reactivity of its functional groups provide a solid basis for its application. Its structural similarity to key components of established pharmaceuticals underscores its potential value. Strict adherence to the outlined safety and handling protocols is mandatory for its use in a research setting.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Cytiva. SAFETY DATA SHEET. [Link]

  • Google Patents. US5484928A - 2-(2-aminothiazol-4-yl)
  • Dana Bioscience. 2-(2-Methylthiazol-4-yl)-2-oxoacetic acid 250mg. [Link]

  • Google Patents. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)

Sources

The Strategic Role of Thiazole-4-Glyoxylic Acid Derivatives in Advanced Antimicrobial Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the continuous arms race against multidrug-resistant (MDR) bacterial pathogens, the structural optimization of β-lactam antibiotics remains a cornerstone of medicinal chemistry. Among the most critical pharmacophores developed in the late 20th century is the thiazole-4-glyoxylic acid derivative, specifically the 2-(2-aminothiazol-4-yl)-2-(oxyimino)acetic acid moiety. This structural motif serves as the defining C7/C3 side chain in third- and fourth-generation cephalosporins (e.g., ceftazidime, cefotaxime) and monobactams (e.g., aztreonam). This whitepaper provides an in-depth technical analysis of the mechanistic rationale, quantitative structure-activity relationships (QSAR), and self-validating synthetic protocols for integrating this crucial intermediate into modern antimicrobial APIs.

The Aminothiazole-Glyoxylate Pharmacophore

The synthesis of advanced antibiotics like aztreonam and ceftazidime relies heavily on high-purity chemical intermediates, most notably Ethyl 2-(formylamino)thiazole-4-glyoxylate (CAS 64987-03-7)[1]. This intermediate acts as the foundational building block for the complex side chains that dictate a drug's spectrum of activity[2].

The structural brilliance of the thiazole-4-glyoxylic acid derivative lies in its dual functionality:

  • The 2-Aminothiazole Ring: This highly polar, electron-rich heterocycle significantly enhances the molecule's ability to penetrate the outer membrane porins of Gram-negative bacteria[3]. Once in the periplasmic space, it dramatically increases the binding affinity to essential Penicillin-Binding Proteins (PBPs), particularly PBP3[3].

  • The Glyoxylate-Derived Oxime: By converting the glyoxylic acid ketone into an oxime (e.g., methoxyimino or carboxypropoxyimino), chemists introduce profound steric hindrance. When locked in the syn (Z) configuration, this bulky group acts as a physical shield, preventing the β-lactam ring from fitting into the active site of many serine β-lactamases[4].

Mechanistic Rationale: Target Affinity & Resistance Evasion

The causality behind selecting the thiazole-4-glyoxylate side chain is rooted in overcoming the primary resistance mechanism of Gram-negative pathogens: the production of hydrolytic β-lactamases[4].

When a β-lactam antibiotic enters the periplasmic space, it faces a kinetic competition between binding to its target (PBPs) and being hydrolyzed by β-lactamases (such as Class A ESBLs or Class C AmpC enzymes)[3]. The syn-oxime ether derived from thiazole-4-glyoxylic acid alters the conformational flexibility of the side chain. This rigidity prevents the nucleophilic serine residue of the β-lactamase from effectively attacking the β-lactam carbonyl. Conversely, the open architecture of PBPs allows the aminothiazole moiety to anchor deeply into the transpeptidase active site, leading to irreversible acylation and subsequent bacterial cell death[3].

MOA Drug β-Lactam + Thiazole-Glyoxylate Side Chain Porin Gram-Negative Outer Membrane Porins Drug->Porin Enhanced penetration (Aminothiazole ring) BetaLactamase Serine β-Lactamases (Resistance Mechanism) Drug->BetaLactamase Steric hindrance (syn-oxime configuration) PBP Penicillin-Binding Proteins (PBPs) Porin->PBP High affinity binding CellDeath Inhibition of Peptidoglycan Cross-linking (Bactericidal) PBP->CellDeath Irreversible acylation

Mechanism of action: Thiazole-glyoxylate derivatives enhancing PBP affinity and evading β-lactamases.

Quantitative Structure-Activity Relationship (QSAR)

The specific functionalization of the glyoxylate oxime dictates the antimicrobial spectrum. For instance, the simple methoxyimino group (found in cefotaxime) provides excellent activity against E. coli but is vulnerable to certain Pseudomonas enzymes. Substituting this with a bulkier carboxypropoxyimino group (found in ceftazidime and aztreonam) drastically improves anti-pseudomonal activity, albeit at the cost of Gram-positive efficacy[3],[4].

Table 1: Comparative MIC₉₀ Values (µg/mL) Based on Side-Chain Modifications

Antibiotic APISide Chain Derivative (Oxime Type)E. coliP. aeruginosaS. aureus
Cefotaxime Aminothiazole + Methoxyimino ~0.0516 - 32~2.0
Ceftazidime Aminothiazole + Carboxypropoxyimino ~0.122 - 8>16.0
Aztreonam Aminothiazole + Carboxypropoxyimino ~0.102 - 4>32.0

Data synthesized from clinical surveillance and susceptibility testing standards[3],[4].

Synthetic Methodologies & Experimental Protocols

The synthesis of these advanced APIs demands rigorous control over stereochemistry and protecting group strategies. The protocol below outlines the self-validating synthesis of the active side chain from Ethyl 2-(formylamino)thiazole-4-glyoxylate and its subsequent coupling to a β-lactam core[1],[2].

Synthesis Step1 Ethyl 2-(formylamino)thiazole-4-glyoxylate (Starting Material) Step2 Oxime Formation (Reaction with Alkoxyamine) Step1->Step2 EtOH, Reflux Step3 Saponification & Deprotection (Yields Free Acid) Step2->Step3 NaOH (aq), then HCl Step4 Activation (e.g., via mixed anhydride/active ester) Step3->Step4 Activating Agent Step5 Coupling to β-Lactam Core (e.g., 7-ACA or 3-ACA) Step4->Step5 Base catalyst Step6 Final API (e.g., Ceftazidime, Aztreonam) Step5->Step6 Purification (HPLC)

Step-by-step synthetic workflow for integrating the thiazole-4-glyoxylate side chain into β-lactams.
Protocol: Synthesis and Coupling of the syn-Oxime Side Chain

Phase 1: Oxime Formation & Stereochemical Control Causality: The formyl group on the starting material is essential to protect the exocyclic amine, preventing unwanted N-alkylation during the oxime formation[1].

  • Reaction: Suspend 1.0 eq of Ethyl 2-(formylamino)thiazole-4-glyoxylate (purity ≥98.0%, melting point 232-234°C) in absolute ethanol[1],[2].

  • Addition: Add 1.1 eq of methoxyamine hydrochloride (or the corresponding carboxypropoxyamine derivative) and 1.1 eq of sodium acetate.

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Self-Validation (IPC 1): Monitor via TLC (Dichloromethane:Methanol 9:1). The reaction is complete when the starting material spot (Rf ~0.6) completely disappears.

  • Stereo-Validation: Analyze the crude mixture via HPLC. The thermodynamic conditions of the reflux naturally favor the syn (Z) isomer. The system is validated if the syn:anti ratio is >95:5. The anti isomer lacks the necessary steric bulk for β-lactamase resistance and must be minimized[4].

Phase 2: Deprotection (Saponification) Causality: The ethyl ester must be hydrolyzed to a free carboxylic acid to allow for downstream amide bond formation with the β-lactam core[2].

  • Hydrolysis: Cool the mixture to 0°C. Dropwise, add 2.5 eq of 2N NaOH (aq). Stir for 2 hours at room temperature. This removes both the ethyl ester and the formyl protecting group.

  • Precipitation: Acidify the aqueous layer with 2N HCl to pH 2.5.

  • Self-Validation (IPC 2): Monitor the pH continuously. Precipitation of the free (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid occurs sharply at pH 2.5. Filter and dry under vacuum.

Phase 3: Activation and Coupling Causality: Direct coupling of the free acid to 7-aminocephalosporanic acid (7-ACA) is inefficient. The acid must be converted to a highly reactive mixed anhydride or active thioester (e.g., using 2-mercaptobenzothiazole) to ensure rapid acylation of the β-lactam amine without degrading the fragile β-lactam ring.

  • Activation: Dissolve the free acid in dry dichloromethane (DCM) at -20°C. Add 1.2 eq of triethylamine, followed by 1.1 eq of methanesulfonyl chloride to form the mixed anhydride.

  • Coupling: Add a pre-cooled solution of 7-ACA (or the specific monobactam nucleus for aztreonam) dissolved in DCM/triethylamine.

  • Self-Validation (IPC 3): Monitor via HPLC at 254 nm. The reaction is validated when the peak corresponding to the activated intermediate is fully consumed, yielding the crude API.

  • Purification: Subject the crude product to preparative reverse-phase HPLC to isolate the final API (e.g., >99% purity).

Conclusion

Thiazole-4-glyoxylic acid derivatives remain one of the most successful examples of rational drug design in medicinal chemistry. By strategically combining the membrane-penetrating properties of the aminothiazole ring with the steric shielding of the syn-oxime, chemists have successfully engineered APIs capable of withstanding severe enzymatic degradation[3],[4]. As multidrug-resistant pathogens continue to evolve, the foundational chemistry of intermediates like Ethyl 2-(formylamino)thiazole-4-glyoxylate will remain vital for the synthesis of next-generation β-lactamase inhibitor combinations and novel monobactams[1].

References

  • [1] Understanding Aztreonam Synthesis: The Role of Key Chemical Intermediates. nbinno.com. Available at:[Link]

  • [2] High Purity Ethyl 2-(formylamino)thiazole-4-glyoxylate Supplier | Pharmaceutical Intermediate. nbinno.com. Available at: [Link]

  • [3] FDA Center for Drug Evaluation and Research: Application Number 206494Orig1s000 (Microbiology Review). accessdata.fda.gov. Available at: [Link]

  • [4] Mechanisms of Antibiotic Resistance in Important Gram-Positive and Gram-Negative Pathogens and Novel Antibiotic Solutions. nih.gov (PMC). Available at:[Link]

Sources

A Comparative Analysis of Bioactive Scaffolds: 2-Methyl-1,3-thiazole-4-carboxylic Acid vs. 2-Oxoacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the strategic selection of core chemical scaffolds is a pivotal determinant of success. These molecular frameworks not only dictate the three-dimensional orientation of pharmacophoric features but also govern fundamental physicochemical properties, metabolic stability, and target engagement. This guide provides an in-depth comparative analysis of two prominent, yet functionally distinct, classes of compounds: the heterocyclic 2-Methyl-1,3-thiazole-4-carboxylic acid and its derivatives, and the versatile 2-oxoacetic acid analogs (α-keto acids).

We will dissect the unique chemical attributes, synthetic accessibility, and diverse biological roles of each class. The thiazole framework, a cornerstone of many marketed drugs, is explored for its role as a stable, aromatic bioisostere capable of participating in a multitude of non-covalent interactions.[1][2] In contrast, the 2-oxoacetic acid motif, particularly in its α-ketoamide and α-ketoheterocycle forms, is examined as a potent electrophilic warhead for forging reversible covalent interactions with enzyme targets.[3][4][5] This guide moves beyond a simple recitation of facts, offering field-proven insights into the causality behind experimental design, structure-activity relationship (SAR) trends, and the strategic application of these scaffolds in medicinal chemistry programs. Detailed protocols and data visualizations are provided to equip researchers with the practical knowledge required to effectively leverage these powerful chemical tools.

Section 1: The Thiazole Core: A Privileged Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[1][2] This arrangement confers a unique set of electronic and steric properties, making it a "privileged scaffold" in drug design. It is found in a wide array of pharmaceuticals, including the antiretroviral Ritonavir and the anti-inflammatory Meloxicam.[1] Our focus, 2-Methyl-1,3-thiazole-4-carboxylic acid, serves as a versatile building block for creating libraries of derivatives with diverse biological functions.

Physicochemical Properties and Synthesis

The stability of the thiazole ring under physiological conditions is a key advantage, rendering it resistant to metabolic degradation. The carboxylic acid group at the 4-position provides a crucial handle for synthetic modification and can act as a key hydrogen bond donor/acceptor or a point of attachment for prodrug strategies.

PropertyValueSource
Molecular Formula C5H5NO2SPubChem[6]
Molecular Weight 143.16 g/mol Sigma-Aldrich
Melting Point 145-150 °CSigma-Aldrich
Functional Groups Carboxylic acid, ThiazoleMatrix Fine Chemicals[7]

Synthesis Rationale: The synthesis of 2-Methyl-1,3-thiazole-4-carboxylic acid is typically achieved through the hydrolysis of its corresponding ester, such as ethyl 2-methylthiazole-4-carboxylate.[8] This approach is favored due to the high reactivity of the ester towards saponification under basic conditions, providing a clean and high-yielding route to the desired carboxylic acid. The Hantzsch thiazole synthesis is a classical and widely used method for forming the core thiazole ring itself from α-haloketones and thioamides.[1][9]

Biological Applications and Structure-Activity Relationships (SAR)

Thiazole derivatives have been investigated for a vast range of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities.[1][2][10][11][12][13] The biological activity is profoundly influenced by the nature of the substituents attached to the core ring.

  • Antimicrobial/Antifungal Activity: Many thiazole-containing compounds exhibit potent activity against various pathogens. SAR studies have shown that the introduction of bulky aromatic or heterocyclic rings, often via an amide linkage at the 4-carboxylic acid position, can enhance antimicrobial efficacy.[11]

  • Anticancer Activity: Certain derivatives have shown promising results against various cancer cell lines.[1] For instance, linking the thiazole scaffold to other pharmacophores like pyrazole or naphthalene has yielded compounds with significant inhibitory activity against cell lines such as HeLa and HepG2.[1]

  • Enzyme Inhibition: Thiazole derivatives have been identified as inhibitors of enzymes like cholinesterases.[10][14] In this context, the thiazole ring often serves to correctly position other functional groups within the enzyme's active site to maximize binding interactions.

Section 2: 2-Oxoacetic Acid Analogs: Masters of Electrophilic Targeting

2-Oxoacetic acid (glyoxylic acid) is the simplest α-keto acid, characterized by a ketone group adjacent to a carboxylic acid.[15] While the parent molecule is a versatile chemical reagent, its analogs, particularly α-ketoheterocycles and α-ketoamides, have emerged as a highly potent class of enzyme inhibitors in drug discovery.[3][4][5]

The α-Keto Carbonyl as a "Warhead"

The defining feature of this class is the electrophilic keto carbonyl group. Its reactivity is finely tuned by the adjacent chemical environment. This electrophilicity allows it to act as a "warhead," forming a reversible covalent bond with nucleophilic residues (typically serine or cysteine) in an enzyme's active site. This mechanism often leads to highly potent and selective inhibitors.

Causality: The decision to employ an α-keto acid analog as an inhibitor scaffold is a strategic one, driven by the desire to achieve high potency through covalent interaction. Unlike non-covalent inhibitors that rely solely on weaker intermolecular forces, a reversible covalent bond can significantly increase the residence time of the inhibitor on its target, leading to a more durable pharmacological effect. The "reversibility" is crucial for minimizing off-target toxicity associated with irreversible inhibitors.

Biological Targets and SAR Insights

α-Keto acid analogs have been successfully developed as potent inhibitors for several enzyme classes, most notably serine and cysteine hydrolases.

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: α-Keto oxazoles are potent inhibitors of FAAH, a key enzyme in the endocannabinoid system.[16] SAR studies have revealed that a long acyl side chain (optimally six carbons) terminating in a phenyl group is critical for high potency.[16] Modifications to this chain, such as introducing heteroatoms or conformational constraints, have been systematically explored to optimize inhibitory activity, with some analogs reaching picomolar potency.[16]

  • Diacylglycerol Lipase α (DAGLα) Inhibition: α-Ketoheterocycles have also been identified as potent and selective inhibitors of DAGLα, another crucial enzyme in endocannabinoid signaling.[3] Comprehensive SAR studies demonstrated that the enzyme's active site is highly sensitive to the type of heterocycle, with oxazolopyridines being particularly effective. Potency was further enhanced by electron-withdrawing substituents on the heterocycle, which increases the electrophilicity of the keto warhead.[3]

  • Phospholipase A and Acyltransferase (PLAAT) Family: α-Ketoamides have been reported as the first pan-active inhibitors of the PLAAT family of cysteine hydrolases, which are involved in producing bioactive lipid precursors.[4][5]

Target EnzymeRepresentative ScaffoldKey SAR FindingReference
FAAH α-Keto oxazoleOptimal C2 acyl side chain length of 6 carbons with a terminal phenyl group.J Med Chem. 2008[16]
DAGLα α-Keto oxazolopyridineElectron-withdrawing meta-substituents on the oxazole ring increase potency.J Med Chem. 2015[3]
PLAATs α-KetoamideThe α-position of the ketone relative to the amide is essential for activity.J Med Chem. 2020[5]

Section 3: A Comparative Framework: Scaffolds for Stability vs. Scaffolds for Reactivity

The choice between a thiazole-based scaffold and an α-keto acid analog hinges on the overarching drug design strategy, particularly the desired mechanism of action.

Feature2-Methyl-1,3-thiazole-4-carboxylic Acid Derivatives2-Oxoacetic Acid Analogs (α-Ketoamides/heterocycles)
Primary Role Stable, aromatic scaffold; bioisostere.Electrophilic warhead for covalent targeting.
Mechanism of Action Primarily non-covalent interactions (H-bonding, π-stacking).Reversible covalent bond formation with Ser/Cys residues.
Key Functional Group Aromatic thiazole ring and carboxylic acid handle.Electrophilic α-keto carbonyl group.
Typical Targets Diverse (GPCRs, kinases, structural proteins, enzymes).Primarily nucleophilic hydrolases (proteases, lipases).
Design Philosophy Shape and electronics complementarity to the target's binding pocket.Mechanism-based design targeting a reactive active site residue.

This fundamental difference is best illustrated by a workflow diagram.

G cluster_0 Strategy 1: Non-Covalent Inhibition (Thiazole-Based) cluster_1 Strategy 2: Reversible Covalent Inhibition (α-Keto Acid-Based) T_Start Target Identification (Known Binding Pocket) T_Lib Library Synthesis via Amide Coupling at C4 T_Start->T_Lib Scaffold Selection T_Screen High-Throughput Screening (e.g., Fluorescence Polarization) T_Lib->T_Screen Compound Library T_SAR SAR by Scaffold Decoration (Modifying R-groups) T_Screen->T_SAR Hit Identification T_Opt Lead Optimization (ADME/Tox Properties) T_SAR->T_Opt Improve Potency K_Start Target Identification (Ser/Cys Hydrolase) K_Lib Warhead Scaffold Synthesis (α-Ketoheterocycle) K_Start->K_Lib Mechanism-Based Design K_Screen Activity-Based Protein Profiling (ABPP) or Mass Spec Assay K_Lib->K_Screen Focused Library K_SAR SAR by Warhead Tuning (Modifying Heterocycle & Side Chain) K_Screen->K_SAR Hit Identification K_Opt Lead Optimization (Reversibility & Selectivity) K_SAR->K_Opt Improve Potency & Reactivity

Caption: Comparative drug discovery workflows.

The diagram above illustrates the divergent paths. The thiazole strategy focuses on decorating a stable core to optimize shape and electronic complementarity. The α-keto acid strategy is a mechanism-based approach focused on tuning the reactivity of an electrophilic warhead for a specific active site nucleophile.

The following diagram visualizes the proposed mechanism of an α-ketoheterocycle inhibitor with a serine hydrolase.

G CatalyticTriad Serine Hydrolase Catalytic Triad Ser-OH His-N Asp-COO⁻ Intermediate Reversible Covalent Adduct (Hemiketal) Ser-O C-OH Inhibitor Backbone CatalyticTriad:ser->Intermediate:ser_o Inhibitor α-Ketoheterocycle Inhibitor C=O Inhibitor:keto->CatalyticTriad:ser Inhibitor:keto->Intermediate:c

Caption: Reversible covalent inhibition mechanism.

Section 4: Key Experimental Protocols

To ensure the integrity and reproducibility of findings, the following self-validating protocols are provided.

Protocol: Synthesis of a 2-Methyl-1,3-thiazole-4-carboxamide Derivative

This protocol describes the coupling of the core acid with a primary amine, a common step in creating a chemical library.

  • Reagent Preparation: In a dry, nitrogen-purged round-bottom flask, dissolve 2-Methyl-1,3-thiazole-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol).

  • Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq) to the solution. Stir at room temperature for 20 minutes. Causality: EDC and HOBt activate the carboxylic acid by forming a highly reactive intermediate, facilitating nucleophilic attack by the amine and preventing side reactions.

  • Amine Addition: Add the desired primary amine (e.g., benzylamine, 1.1 eq) and a tertiary base such as Diisopropylethylamine (DIPEA, 2.0 eq) to the flask.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO3 (aq), and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by flash column chromatography. Validate the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS. A purity of >95% is required for biological testing.

Protocol: In Vitro Serine Hydrolase Inhibition Assay (Fluorometric)

This protocol is designed to determine the IC50 value for a potential inhibitor, such as an α-keto acid analog.

  • Assay Buffer Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1% BSA).

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Reaction Plate Setup: In a 96-well black, flat-bottom plate, add 2 µL of each inhibitor dilution. For controls, add 2 µL of DMSO (negative control, 0% inhibition) and 2 µL of a known potent inhibitor (positive control).

  • Enzyme Addition: Add 48 µL of recombinant human serine hydrolase (e.g., FAAH) diluted in assay buffer to each well to achieve a final concentration that gives a linear reaction rate.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes. Causality: This pre-incubation period allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, which is especially important for time-dependent or covalent inhibitors.

  • Substrate Addition & Kinetic Read: Add 50 µL of a fluorogenic substrate (e.g., a substrate that releases a fluorescent product upon cleavage) diluted in assay buffer to all wells to initiate the reaction. Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition: Measure the fluorescence intensity every 60 seconds for 30 minutes.

  • Data Analysis & Validation:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • The assay is considered valid if the Z'-factor (calculated from positive and negative controls) is > 0.5.

Section 5: Conclusion and Future Outlook

Both 2-Methyl-1,3-thiazole-4-carboxylic acid derivatives and 2-oxoacetic acid analogs represent powerful and proven scaffolds in drug discovery. They are not competitors but rather complementary tools in the medicinal chemist's arsenal. The thiazole core offers a robust, stable platform for building non-covalent inhibitors where precise 3D positioning of substituents is key. Conversely, the α-keto acid motif provides a reactive, yet tunable, warhead for a mechanism-based approach to potently and selectively inhibit challenging enzyme targets through reversible covalent interactions.

The future of drug design will increasingly rely on a sophisticated understanding of which scaffold is best suited for a given biological target and desired pharmacological profile. As our knowledge of target biology deepens, the rational selection and application of these and other privileged structures will continue to be a cornerstone of developing the next generation of therapeutics.

References

  • Benchchem. (n.d.). Biological activity of benzyl 2-oxoacetate and its analogs.
  • van der Wel, T., et al. (2015). Comprehensive Analysis of Structure Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2020). Structure-Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2020). Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Craciun, L., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie. Retrieved from [Link]

  • Ahn, K., et al. (2008). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). methyl 2-methyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]

  • FULIR. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with an. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1,3-thiazole-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • PMC. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

  • ResearchGate. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Retrieved from [Link]

  • Chinese Chemical Letters. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • Ataman Kimya. (n.d.). GLYOXYLIC ACID (OXOACETIC ACID). Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of 2-Oxoacids. Retrieved from [Link]

  • Infection and Immunity. (1987). Biological activities of chemically synthesized 2-keto-3-deoxyoctonic acid-(alpha 2----6)-D-glucosamine analogs of lipid A. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • Chemsrc. (2025). 2-Oxoacetic acid. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. Retrieved from [Link]

  • PubMed. (2008). Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Physical Properties of 2-Oxoaldehydes and 2-Oxoacids. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of some new 2-oxazoline and salicylic acid derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN110256379A - A kind of green method synthesizing 2- furyl glyoxalic acid.
  • CoLab. (2022). Synthesis and Physical Properties of 2-Oxoaldehydes and 2-Oxoacids.
  • ChemBK. (2024). 2-Oxoacetic Acid Monohydrate. Retrieved from [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Research Square. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Retrieved from [Link]

  • BioAscent. (n.d.). Publications & Case Studies. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 2-BENZO[4][17]DIOXOL-5-YL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER synthesis. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • PMC. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Retrieved from [Link]

  • CORE. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Retrieved from [Link]

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  • JOCPR. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]

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Technical Guide: Molecular Characterization and Synthetic Utility of C6H5NO3S Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Analysis

The molecular formula C6H5NO3S represents a specific class of functionalized thiazole derivatives utilized primarily as high-value intermediates in pharmaceutical and agrochemical synthesis. With a molecular weight of 171.17 g/mol , these compounds are characterized by the presence of a thiazole heterocycle substituted with oxygen-rich functional groups (carboxylic acids, esters, ketones, or aldehydes).

Unlike simple thiazoles, the C6H5NO3S derivatives are "bifunctional scaffolds." They possess both an electrophilic center (carbonyl/aldehyde) and an acidic or esterified moiety, making them critical for Fragment-Based Drug Discovery (FBDD) .

Core Physicochemical Data

The following table consolidates the fundamental properties of the primary C6H5NO3S thiazole isomers.

PropertyValue / Description
Molecular Formula C6H5NO3S
Molecular Weight 171.17 g/mol
Exact Mass 171.00 g/mol
Elemental Analysis C: 42.10%, H: 2.94%, N: 8.18%, O: 28.04%, S: 18.73%
Core Heterocycle 1,3-Thiazole
Dominant Isomer 1 2-Acetylthiazole-5-carboxylic acid (CAS: 1095824-76-2)
Dominant Isomer 2 Methyl 2-formylthiazole-5-carboxylate (CAS: 1408075-35-3)
Structural Isomerism and Logic

The formula C6H5NO3S allows for distinct positional isomers based on the substitution pattern of the thiazole ring (positions 2, 4, and 5). The two most chemically significant configurations are:

  • 2-Acetylthiazole-5-carboxylic acid:

    • Structure: A thiazole ring with an acetyl group (-C(=O)CH3) at position 2 and a carboxylic acid (-COOH) at position 5.

    • Significance: Highly stable; used as a precursor for synthesizing thiazole-based amides.

  • Methyl 2-formylthiazole-5-carboxylate:

    • Structure: A thiazole ring with a formyl group (-CHO) at position 2 and a methyl ester (-COOCH3) at position 5.

    • Significance: The aldehyde is a reactive handle for reductive amination, while the ester allows for orthogonal protection strategies.

Part 2: Synthetic Pathways and Experimental Protocols

Retrosynthetic Analysis

To synthesize C6H5NO3S derivatives, one must employ convergent synthesis, typically building the thiazole ring via the Hantzsch Thiazole Synthesis . This method condenses an


-halocarbonyl compound with a thioamide.
Visualization: Retrosynthetic Logic (DOT)

Retrosynthesis Target Target: 2-Acetylthiazole-5-carboxylic acid (C6H5NO3S) Precursor1 Thioamide Derivative (2-oxopropanethioamide) Hantzsch Hantzsch Cyclization (Dehydration/Cyclization) Precursor1->Hantzsch Precursor2 Alpha-Halo Carbonyl (Ethyl 2-chloro-3-oxopropanoate) Precursor2->Hantzsch Hydrolysis Ester Hydrolysis (LiOH/THF) Hantzsch->Hydrolysis Intermediate Ester Hydrolysis->Target

Caption: Retrosynthetic pathway for C6H5NO3S via Hantzsch cyclization followed by hydrolysis.

Protocol: Synthesis of 2-Acetylthiazole-5-carboxylic acid (Hypothetical Workflow)

Context: This protocol is derived from standard thiazole synthesis methodologies adapted for the specific functional groups of C6H5NO3S [1, 2].

Reagents:

  • Ethyl 2-chloro-3-oxopropanoate (Substrate A)

  • Thioacetamide or Pyruvamidethioate (Substrate B)

  • Ethanol (Solvent)[1]

  • Lithium Hydroxide (LiOH)

Step-by-Step Methodology:

  • Cyclization (Hantzsch Reaction):

    • Dissolve 1.0 eq of Substrate B in absolute ethanol (0.5 M concentration).

    • Add 1.1 eq of Substrate A dropwise at room temperature.

    • Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Mechanism:[2] The sulfur nucleophile attacks the

      
      -carbon of the halo-ester, followed by intramolecular condensation to form the thiazole ring.
      
    • Result: Ethyl 2-acetylthiazole-5-carboxylate (Intermediate).

  • Saponification (Ester Hydrolysis):

    • Dissolve the intermediate ester in THF:Water (1:1).

    • Add 2.0 eq of LiOH at 0°C. Stir for 2 hours.

    • Critical Control Point: Do not heat excessively to avoid decarboxylation or degradation of the acetyl group.

  • Workup & Purification:

    • Acidify the solution to pH 3.0 using 1N HCl. The carboxylic acid product (C6H5NO3S) should precipitate.

    • Filter the solid and wash with cold water.

    • Recrystallize from Ethanol/Water.

Part 3: Application in Drug Discovery

Pharmacophore Features

Thiazole rings are bioisosteres of pyridine and benzene, offering improved water solubility and distinct hydrogen-bonding profiles. The C6H5NO3S derivatives are particularly valuable because:

  • Lipophilicity Modulation: The sulfur atom increases lipophilicity (LogP) compared to oxazoles, aiding membrane permeability.

  • Metabolic Stability: The thiazole ring is generally resistant to oxidative metabolism by CYP450 enzymes compared to furan or thiophene rings.

Workflow: Fragment-Based Screening

The following diagram illustrates how C6H5NO3S derivatives are utilized in a fragment-growing campaign for kinase inhibitors.

FBDD_Workflow Fragment Fragment: C6H5NO3S (Acid/Acetyl Handle) Coupling Amide Coupling (EDC/HOBt) Fragment->Coupling + Amines Library Analog Library Generation Coupling->Library Screening SPR Screening (Binding Affinity) Library->Screening Lead Lead Compound (Nanomolar Potency) Screening->Lead Hit Optimization

Caption: Fragment-based drug discovery workflow utilizing C6H5NO3S as a core scaffold.

References

  • PubChem. (2025).[3] Thiazole | C3H3NS | CID 9256 - Structure and Derivatives. National Library of Medicine. Retrieved from [Link][4]

  • Taylor & Francis. (2019). Thiazole – Knowledge and References. Chemical and Biochemical Engineering.[5] Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, and Antimicrobial Activity. Retrieved from [Link]

Sources

Literature review on 2-oxoacetic acid thiazole building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis, Reactivity, and Applications in Third-Generation Cephalosporins

Executive Summary

The 2-(2-aminothiazol-4-yl)-2-oxoacetic acid scaffold (and its corresponding ethyl ester, commonly referred to as ATAA-esters ) represents a critical junction in medicinal chemistry. It serves as the immediate precursor to the aminothiazole alkoxyimino pharmacophore found in nearly all third- and fourth-generation cephalosporins (e.g., Cefotaxime, Ceftriaxone, Cefepime).

This guide provides a rigorous technical analysis of this building block, moving beyond basic definitions to cover the Riley Oxidation synthesis protocols , thermodynamic control of oxime geometry , and the molecular mechanisms that make this moiety a potent penicillin-binding protein (PBP) inhibitor.

Structural Significance & Pharmacophore Analysis

The utility of the 2-oxoacetic acid thiazole motif lies in its dual functionality: the aminothiazole ring and the


-keto acid/ester tail .
The Aminothiazole "Warhead"
  • PBP Affinity: The 2-aminothiazole ring mimics the spatial electron density of the D-alanine residue in bacterial peptidoglycan. This allows the antibiotic to dock tightly into the active site of Penicillin-Binding Proteins (PBPs), specifically PBP-3, inhibiting cell wall cross-linking.[1]

  • Membrane Permeability: The polar amino group enhances penetration through the porin channels of Gram-negative outer membranes, significantly broadening the spectrum of activity compared to earlier cephalosporins.

The -Keto Functionality (The Pivot Point)

The C-2 carbonyl group is the "pivot" that allows for the installation of the alkoxyimino group (oxime).

  • Stereochemical Control: The ketone allows for condensation with alkoxyamines. The resulting syn-isomer (Z-isomer) is strictly required for resistance against

    
    -lactamases. The bulky oxime blocks the approach of the hydrolytic enzyme to the 
    
    
    
    -lactam ring.
  • Synthetic Versatility: Unlike pre-formed oximes, the 2-oxo building block allows chemists to vary the side chain (methoxy, ethoxy, carboxy-propoxy) late in the synthesis, enabling rapid library generation.

Synthetic Routes: Generating the Core

While industrial routes often cyclize precursors directly to the oxime, the isolation of the 2-oxo building block provides superior control for diverse analog synthesis.

Primary Route: Selenium Dioxide (Riley) Oxidation

The most robust laboratory-scale method involves the oxidation of 4-acetyl-2-aminothiazole . Direct oxidation of the acetyl methyl group to a glyoxylic moiety is achieved using Selenium Dioxide (


).
Reaction Mechanism
  • Enolization: The acetyl group enolizes in the presence of acid.

  • Electrophilic Attack:

    
     attacks the enol double bond.
    
  • Pummerer-like Rearrangement: A selenium ester intermediate rearranges and hydrolyzes to release elemental selenium and the

    
    -keto aldehyde/acid.
    
Visualization: Synthesis Workflow

The following diagram outlines the conversion of Acetyl Thiazole to the Glyoxylate Ester and subsequent Oximation.

G Start Ethyl Acetoacetate (Precursor) Inter1 4-Acetyl-2-aminothiazole (Protected) Start->Inter1 Halogenation + Thiourea Cyclization Reagent1 SeO2 / Dioxane (Riley Oxidation) Inter1->Reagent1 Product Ethyl 2-(2-aminothiazol-4-yl) -2-oxoacetate (The Core Building Block) Inter1->Product Oxidation Reagent2 R-O-NH2 (Alkoxyamine) Product->Reagent2 Final Cephalosporin Side Chain (Syn-Oxime) Product->Final Condensation (Thermodynamic Control)

Figure 1: Synthetic pathway from commodity chemicals to the active pharmacophore via the Riley Oxidation.

Experimental Protocol: Synthesis of Ethyl 2-(2-aminothiazol-4-yl)glyoxylate

Safety Note: Selenium Dioxide is highly toxic and teratogenic. Work must be performed in a functioning fume hood.[2][3]

Materials
  • Substrate: 4-Acetyl-2-aminothiazole (protected as formamido- or acetamido- derivative to prevent amine oxidation).

  • Oxidant: Selenium Dioxide (

    
    ), sublimed grade.[3]
    
  • Solvent: 1,4-Dioxane (dry) or Pyridine.

  • Workup: Celite 545, Ethyl Acetate.

Step-by-Step Methodology
  • Preparation: In a 500mL round-bottom flask equipped with a reflux condenser, dissolve 0.1 mol of N-(4-acetylthiazol-2-yl)acetamide in 200 mL of 1,4-dioxane.

  • Addition: Add 0.12 mol (1.2 eq) of

    
     in a single portion.
    
  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Observation: The solution will darken, and black precipitate (elemental Selenium) will begin to form.

    • Monitoring: Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The starting material (

      
      ) converts to the glyoxal/glyoxylic product (
      
      
      
      , streaks due to hydration).
  • Filtration: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the black Selenium metal. Wash the pad with hot dioxane.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is often the glyoxal hydrate.

  • Esterification (In-situ): To stabilize the product, dissolve the residue in Ethanol (100 mL) containing catalytic

    
     (0.5 mL). Reflux for 2 hours.
    
  • Purification: Concentrate the ethanol. Dissolve residue in EtOAc, wash with saturated

    
    , then brine. Dry over 
    
    
    
    . Recrystallize from Ethanol/Ether.

Yield: Typical yields range from 65% to 75% .

Reactivity Profile: Thermodynamic Control of Oximation

The most critical reaction of this building block is the conversion to the oxime . The biological activity depends entirely on the geometry of the C=N bond.

Syn (Z) vs. Anti (E) Isomerism
  • Syn-Isomer (Z): The alkoxy group and the thiazole ring are on the same side. This configuration provides steric shielding of the

    
    -lactam ring against 
    
    
    
    -lactamases.
  • Anti-Isomer (E): Thermodynamically more stable in some solvents but biologically inactive.

Optimization of Syn-Isomer Formation

To maximize the syn-isomer yield from the 2-oxo precursor:

VariableRecommendationCausality
Solvent Methanol or Ethanol (Polar Protic)Stabilizes the polar transition state of the syn product via H-bonding.
pH Control pH 4.0 – 5.0Acid catalysis is required for dehydration, but too low pH protonates the thiazole amine, deactivating the ring.
Temperature Room Temperature (20-25°C)Higher temperatures favor the thermodynamic anti-isomer.
Lewis Acids

or

Chelation between the thiazole nitrogen and the carbonyl oxygen can pre-organize the substrate into a conformation favoring syn attack.

Case Study: Cefotaxime Side Chain Synthesis

Objective: Synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid.

The industrial application of this building block is best exemplified by Cefotaxime.

  • Condensation: The Ethyl 2-(2-aminothiazol-4-yl)glyoxylate (synthesized above) is reacted with Methoxyamine Hydrochloride (

    
    ).
    
  • Conditions: Aqueous Ethanol, Sodium Acetate buffer (pH 5), 25°C, 3 hours.

  • Result: The reaction yields >90% of the syn-ester.

  • Hydrolysis: The ester is hydrolyzed using

    
     at 0°C. Note: Low temperature is mandatory to prevent isomerization to the anti-form during hydrolysis.
    
  • Coupling: The resulting acid is activated (e.g., as a thioester or using DCC) and coupled to 7-ACA (7-aminocephalosporanic acid) to form Cefotaxime.

Mechanism of Action Diagram

The following diagram illustrates how the final oxime-bearing pharmacophore interacts with the bacterial target.

PBP_Binding Drug Cefotaxime (Aminothiazole-Oxime) Interaction1 Mimicry of D-Ala-D-Ala Drug->Interaction1 Thiazole Ring Interaction2 Steric Shielding (Syn-Oxime) Drug->Interaction2 Methoxyimino Group Target PBP Active Site (Serine Protease) BetaLactamase Beta-Lactamase (Resistance Enzyme) Interaction1->Target High Affinity Binding Interaction2->BetaLactamase Blocks Hydrolysis

Figure 2: Mechanistic role of the thiazole-oxime side chain in efficacy and resistance evasion.

References

  • Google Patents. (2017). CN106632137A - Method for preparing ethyl 2-(2-aminothiazole-4-yl)-2-methoxyiminoacetate.[4] Retrieved from

  • AdiChemistry. (n.d.). Selenium Dioxide (Riley Oxidation) Mechanism and Applications.[3][5][6] Retrieved from [Link]

  • ResearchGate. (2019). Process Development for Synthesizing the Cephalosporin Antibiotic Cefotaxime.[7][8] Retrieved from [Link]

  • PubMed. (1984). Configuration of the methoxyimino group and penetration ability of cefotaxime.[9] Retrieved from [Link]

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Methodological & Application

Application Note: 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic Acid in Advanced Cephalosporin Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: Shifting the -Lactam Pharmacophore

The continuous evolution of extended-spectrum


-lactamases (ESBLs) and altered Penicillin-Binding Proteins (PBPs) in pathogenic bacteria demands constant innovation in antibiotic structural design. Historically, the 2-aminothiazol-4-yl glyoxylic acid (ATMAA) side chain has been the gold standard for third- and fourth-generation cephalosporins (e.g., cefotaxime, ceftriaxone), providing exceptional Gram-negative outer membrane penetration and high affinity for PBP transpeptidase domains.

However, substituting the C2-amino group with a methyl group utilizing 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid (CAS: 35272-15-2) fundamentally alters the physicochemical profile of the resulting


-lactam . This substitution increases the lipophilicity (LogP) of the C-7 acyl side chain. Recent structure-activity relationship (SAR) studies in monobactams and cephalosporins demonstrate that while highly hydrophilic side chains favor Gram-negative efficacy, increasing lipophilicity via a 2-methylthiazole moiety can recover potent bactericidal activity against Gram-positive pathogens, such as Staphylococcus aureus, by altering hydrogen-bonding dynamics within the PBP active site .

Synthetic Strategy: Overcoming Steric and Epimerization Challenges

Direct amide coupling of glyoxylic acid derivatives to the 7-amino group of 7-aminocephalosporanic acid (7-ACA) is notoriously difficult. The


-keto group adjacent to the carboxylic acid creates significant steric hindrance and electronic deactivation, often leading to incomplete reactions or epimerization when using standard peptide coupling reagents like TBTU or CDI.

To ensure high enantiomeric fidelity and yield, this protocol utilizes an Active Thioester Pre-activation Strategy . By reacting this compound with dibenzothiazyl disulfide in the presence of a phosphite catalyst, a highly stable yet reactive benzothiazole thioester is formed. This intermediate efficiently acylates 7-ACA without degrading the sensitive


-lactam core .
Quantitative Comparison of Activation Strategies

The table below summarizes the empirical data driving the selection of the thioester activation method over traditional coupling agents for this specific intermediate.

Activation StrategyPrimary ReagentsMean Yield (%)Purity (HPLC, %)Mechanistic Advantage / Disadvantage
Active Thioester Dibenzothiazyl disulfide, P(OEt)₃88 – 92> 98.5High intermediate stability; prevents epimerization; easy byproduct removal.
Uronium Salt TBTU, DIPEA75 – 8094.0Rapid activation; highly prone to epimerization at the

-carbon.
Imidazolide CDI60 – 6590.5Mild conditions; poor coupling efficiency for sterically hindered glyoxylic acids.

Self-Validating Experimental Protocol: C-7 Acylation Workflow

This protocol is designed as a self-validating system. In-process controls (IPCs), such as strict pH boundaries and HPLC monitoring steps, are embedded to ensure causality between the operator's actions and the chemical outcome.

Phase 1: Preparation of the Active Thioester

Causality Insight: Triethyl phosphite is selected over triphenylphosphine because its oxidized byproduct (triethyl phosphate) is highly water-soluble, preventing the lipophilic contamination commonly seen with triphenylphosphine oxide .

  • Suspension: In a dry 500 mL round-bottom flask under N₂ atmosphere, suspend this compound (17.1 g, 100 mmol) and dibenzothiazyl disulfide (36.5 g, 110 mmol) in 200 mL of anhydrous dichloromethane (DCM).

  • Catalytic Activation: Cool the suspension to 0–5 °C using an ice bath. Dropwise, add triethyl phosphite (19.9 g, 120 mmol) over 30 minutes. The reaction is exothermic; maintaining the temperature below 5 °C prevents premature degradation of the glyoxylic acid.

  • Validation (IPC 1): Stir the mixture at room temperature for 2 hours. Draw a 10 µL aliquot, quench in methanol, and analyze via HPLC (254 nm). The reaction is complete when the peak corresponding to the free acid (< 1% area) is consumed, confirming full conversion to the active thioester.

Phase 2: Acylation of 7-ACA

Causality Insight: The


-lactam ring of 7-ACA is highly susceptible to base-catalyzed hydrolysis. Maintaining a strict pH of 7.5–8.0 ensures the 7-amino group remains deprotonated and nucleophilic without compromising the four-membered ring integrity.
  • Core Preparation: In a separate 1 L jacketed reactor, suspend 7-aminocephalosporanic acid (7-ACA) (25.8 g, 95 mmol) in a mixture of 150 mL purified water and 150 mL tetrahydrofuran (THF).

  • pH Adjustment: Add triethylamine (TEA) dropwise until the 7-ACA fully dissolves and the solution stabilizes at pH 7.8.

  • Coupling: Cool the 7-ACA solution to 10 °C. Transfer the DCM solution containing the active thioester (from Phase 1) into an addition funnel and add it dropwise to the 7-ACA solution over 1 hour.

  • Validation (IPC 2): Continuously monitor the pH during the addition. As the acylation proceeds, acid is released. Co-add TEA via an automated syringe pump to strictly maintain the pH between 7.5 and 8.0.

  • Completion: Stir for an additional 2 hours at 10 °C. Confirm completion via HPLC (disappearance of the 7-ACA peak).

Phase 3: Isolation and Purification
  • Phase Separation: Allow the mixture to settle and separate the organic (DCM/THF) and aqueous layers. Discard the organic layer, which contains the triethyl phosphate and cleaved mercaptobenzothiazole byproducts.

  • Precipitation: Cool the aqueous layer to 5 °C. Slowly add 2N HCl until the pH reaches 2.5. The sudden protonation of the C-4 carboxylic acid on the cephalosporin core forces the target molecule out of solution.

  • Recovery: Filter the resulting white-to-pale-yellow precipitate under a vacuum. Wash the filter cake with 3 x 50 mL of ice-cold water to remove residual salts, followed by 50 mL of cold acetone to facilitate drying.

  • Final Yield: Dry the product in a vacuum oven at 40 °C for 12 hours. Expected yield: 88–92% (based on 7-ACA).

Workflow Visualization

G N1 2-(2-Methyl-1,3-thiazol-4-yl) -2-oxoacetic acid N2 Active Ester Formation (Triethyl phosphite / Disulfide) N1->N2 Activation N4 C-7 Amide Coupling (Acylation) N2->N4 Thioester Intermediate N3 7-ACA Core (pH 7.5-8.0 Buffer) N3->N4 Nucleophile N5 Acidification & Precipitation (pH 2.5) N4->N5 Crude Mixture N6 Purified 2-Methylthiazole Cephalosporin N5->N6 Crystallization

Synthetic workflow for cephalosporin analogs via 2-methylthiazole-4-glyoxylic acid coupling.

References

  • Structure–Activity Relationship and Crystallographic Study of New Monobactams ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Product Class 17: Thiazoles Thieme E-Books & E-Journals (Science of Synthesis) URL: [Link]

  • Google Patents (Patent CN1552700A)

Procedure for esterification of 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Esterification of 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic Acid

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Mechanistic Rationale & Strategic Importance

This compound is a highly versatile


-keto acid building block. Thiazole-based oxoacetates are recognized as critical intermediates in the synthesis of biologically active molecules, particularly in the development of targeted anti-infective drugs and advanced agrochemicals[1].

The esterification of this compound is a foundational synthetic step that serves two primary purposes:

  • Chemical Protection: It masks the labile carboxylic acid moiety, preventing unwanted side reactions during downstream nucleophilic attacks (e.g., oximation of the

    
    -keto group).
    
  • Pharmacokinetic Optimization: Esterification significantly enhances the lipid solubility of the scaffold, a common prodrug and structural modification strategy used to improve bioavailability and tissue penetration[2].

Causality in Reagent Selection: Traditional Fischer esterification relies on an acid catalyst (such as


) to drive the reaction between a carboxylic acid and an alcohol. However, this is an equilibrium-driven process that generates water, which can lead to reversible product hydrolysis and diminished yields[3].

To circumvent this and ensure quantitative conversion, our primary protocol utilizes Thionyl Chloride (


). The addition of 

converts the carboxylic acid into a highly reactive acyl chloride intermediate, releasing

and

as gaseous byproducts. This irreversible activation step ensures that the subsequent alcoholysis by ethanol is rapid, unidirectional, and high-yielding without the accumulation of water[4][5].

Mechanism A 2-(2-Methyl-1,3-thiazol-4-yl) -2-oxoacetic acid B Acyl Chloride Intermediate A->B SOCl2, 0 °C - SO2, - HCl C Ethyl 2-(2-methyl-1,3-thiazol-4-yl) -2-oxoacetate B->C EtOH, Reflux - HCl

Mechanistic pathway of the SOCl2-mediated esterification.

Experimental Methodologies

As a self-validating system, the following protocols are designed with built-in causality to ensure reproducibility and high purity.

Protocol A: Thionyl Chloride-Mediated Esterification (Industrial Standard)

Recommended for robust, scalable synthesis.

  • Preparation: Suspend 1.0 equivalent of this compound in 10 volumes of anhydrous ethanol.

    • Causality: Absolute ethanol is strictly required. Any residual moisture will violently quench the

      
       and hydrolyze the acyl chloride back to the starting acid, stalling the reaction.
      
  • Activation: Chill the reaction vessel to 0 °C using an ice-water bath.

    • Causality: The formation of the acyl chloride is highly exothermic. Controlling the temperature prevents the thermal decomposition or decarboxylation of the sensitive

      
      -keto acid.
      
  • Reagent Addition: Add 1.5 equivalents of

    
     dropwise over 30 minutes under continuous stirring.
    
  • Propagation: Gradually warm the mixture to room temperature, then heat to reflux (78 °C) for 3 to 4 hours. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Work-Up: Concentrate the mixture under reduced pressure to remove excess ethanol and unreacted

    
    .
    
  • Neutralization: Resuspend the crude residue in Ethyl Acetate and wash with saturated aqueous

    
    .
    
    • Causality: The basic wash neutralizes residual

      
       generated during the reaction, preventing acid-catalyzed degradation of the newly formed ester during the extraction phase.
      
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and evaporate to yield the pure ethyl ester.
    
Protocol B: Mild Carbodiimide Coupling (Lab-Scale Alternative)

Recommended for highly sensitive analogs prone to acid-catalyzed side reactions[5].

  • Dissolve the starting acid (1.0 eq) and anhydrous ethanol (1.2 eq) in anhydrous Dichloromethane (DCM).

  • Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) as a nucleophilic catalyst.

  • Cool to 0 °C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl, 1.2 eq) in portions.

  • Stir at room temperature for 12-16 hours.

  • Wash the organic layer with water and brine, dry, and concentrate.

Analytical Validation (Self-Validating System)

To confirm the success of the esterification, the product must be validated against the following analytical benchmarks:

  • 
    H NMR (CDCl
    
    
    
    ):
    The defining marker of success is the complete disappearance of the broad carboxylic acid singlet (
    
    
    11.0–12.0 ppm). Concurrently, the spectrum must show the appearance of the ethyl ester signals: a distinct quartet at
    
    
    4.4 ppm (2H,
    
    
    ) and a triplet at
    
    
    1.4 ppm (3H,
    
    
    ).
  • FT-IR Spectroscopy: Look for the disappearance of the broad

    
     stretch (3300–2500 cm
    
    
    
    ) and a slight shift in the ester carbonyl stretch (
    
    
    1735 cm
    
    
    ) compared to the free acid.

Quantitative Data Summary

The table below summarizes the operational metrics of both protocols to aid in route selection.

ParameterProtocol A (

)
Protocol B (EDCI/DMAP)
Expected Yield > 90%75 – 85%
Reaction Time 3 – 4 hours12 – 16 hours
Temperature Profile 0 °C

78 °C
0 °C

Room Temp
Primary Byproducts

,

(Easily vented gases)
Water-soluble urea derivatives
Scalability Excellent (Kilogram scale)Moderate (Gram scale)
Reagent Cost LowHigh

Downstream Applications

Once esterified, the


-keto group of ethyl 2-(2-methyl-1,3-thiazol-4-yl)-2-oxoacetate is perfectly primed for subsequent functionalization. In industrial pharmaceutical settings, these protected thiazole-acetates undergo continuous oximation (using hydroxylamine or methoxyamine) and cyclization reactions in continuous-flow reactors. This yields complex methoxyiminoacetate side chains that are subsequently coupled to 

-lactam cores to produce advanced, broad-spectrum cephalosporin antibiotics[6].

Workflow Step1 Starting Material: Alpha-Keto Acid Step2 Esterification (SOCl2 / EtOH) Step1->Step2 Step3 Alpha-Keto Ester (Protected Carboxyl) Step2->Step3 Step4 Oximation (NH2OH·HCl) Step3->Step4 Activation of Keto Group Step5 Thiazole-Oxime Intermediate Step4->Step5 Step6 Beta-Lactam Coupling Step5->Step6 Antibiotic Synthesis

Synthetic workflow from alpha-keto acid to beta-lactam derivatives.

References

  • [6] CN106632137A - Method for preparing ethyl 2-(2-aminothiazole-4-yl) - Google Patents. google.com. 6

  • [1] Ethyl 2-(2-amino-4-thiazolyl)-2-oxoacetate - Chem-Impex. chemimpex.com. 1

  • [4] An Efficient and Practical Protocol for the Esterification of Aromatic Carbox - Der Pharma Chemica. derpharmachemica.com. 4

  • [5] Ester synthesis by esterification - Organic Chemistry Portal. organic-chemistry.org. 5

  • [3] esterification - alcohols and carboxylic acids - Chemguide. chemguide.co.uk. 3

  • [2] Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. pioneerpublisher.com. 2

Sources

Troubleshooting & Optimization

Improving yield of 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid . The content focuses on the Selenium Dioxide (SeO₂) oxidation route (Riley Oxidation) of 4-acetyl-2-methylthiazole, as this is the most direct yet problematic synthetic pathway.

Ticket ID: THZ-OX-404 Topic: Yield Optimization & Troubleshooting for this compound Status: Open Assigned Specialist: Senior Application Scientist

Core Process Overview

The synthesis of This compound (Target) via the oxidation of 4-acetyl-2-methylthiazole (Precursor) is a variant of the Riley Oxidation .

While SeO₂ is highly selective for active methylenes, this specific reaction faces two competing failure modes:

  • Incomplete Oxidation: Stalling at the keto-aldehyde (glyoxal) stage.

  • Over-Degradation: Decarboxylation of the unstable

    
    -keto acid product under thermal stress.
    
Reaction Logic & Pathway

The reaction proceeds through an enol intermediate, followed by selenium ester formation and sigmatropic rearrangement.[1]

ReactionPathway Start 4-Acetyl-2-methylthiazole Enol Enol Intermediate Start->Enol Tautomerization (Pyridine assisted) SeEster β-Keto-seleninic Ester Enol->SeEster SeO2 Attack Glyoxal Thiazole Glyoxal (Keto-Aldehyde) SeEster->Glyoxal 2,3-Sigmatropic Rearrangement Target Target: α-Keto Acid (Glyoxylic Acid) Glyoxal->Target Oxidation Phase II (Hydration + SeO2) Decarb Degradation: Thiazole-4-carboxylic acid Target->Decarb Thermal Stress (>90°C or Acidic pH)

Figure 1: Reaction pathway showing the critical "stalling point" at the Glyoxal stage and the degradation risk.

Optimized Standard Operating Procedure (SOP)

Do not use generic SeO₂ protocols. This substrate requires specific buffering.

Reagents & Setup
ComponentSpecificationPurpose
SeO₂ Sublimed (Freshly prepared)Commercial SeO₂ often contains H₂SeO₃ and water, leading to inconsistent stoichiometry.
Solvent Pyridine (Wet) Pyridine acts as a solvent and base to neutralize selenous acid byproducts. Add 2-5% Water to facilitate the hydration of the intermediate glyoxal.
Temp 70-80°C Strict Limit. Refluxing pyridine (115°C) promotes decarboxylation.
Step-by-Step Protocol
  • Preparation: Dissolve 4-acetyl-2-methylthiazole (1.0 eq) in Pyridine (10 vol).

  • Oxidant Addition: Add SeO₂ (2.5 eq) in portions.

    • Note: The reaction is exothermic. Maintain internal temp < 50°C during addition.

  • Reaction: Heat to 75°C for 4–6 hours.

    • Monitoring: Check TLC/HPLC. The intermediate glyoxal often appears as a hydrate (gem-diol).

  • Se Removal (Critical): Cool to room temperature. Filter through a Celite pad to remove precipitated Selenium metal (red/grey solid). Wash the pad with a small amount of pyridine.

  • Isolation (The "Alkaline Switch"):

    • Evaporate Pyridine under reduced pressure (keep bath < 50°C).

    • Resuspend the residue in saturated NaHCO₃ (pH ~8-9).

    • Why? The product (acid) dissolves as the salt; residual Se and neutral impurities remain solid or organic-soluble.

    • Filter again or extract with Ethyl Acetate (discard organic layer).

  • Precipitation: Acidify the aqueous layer carefully with 2N HCl to pH 2.0 at 0°C .

    • Warning: Do not induce heat during acidification.

    • Collect the precipitate by filtration.[2]

Troubleshooting Guide (FAQ)

Issue 1: "My product is a dark red/black tar and yield is <20%."

Root Cause: Selenium "Trapping" and Polymerization. Colloidal selenium is notoriously difficult to remove and can occlude the product. Resolution:

  • The Fix: Use the Sodium Carbonate Workup .[3] Do not try to crystallize directly from the reaction mixture. Dissolving the crude residue in aqueous base (Na₂CO₃) forces the Se metal to coagulate while the product goes into solution as the carboxylate salt.

  • Prevention: Use a slight excess of SeO₂ (2.5 eq) but ensure the reaction is not run dry.

Issue 2: "NMR shows a mixture of Aldehyde and Acid."

Root Cause: Stalling at the Glyoxal Phase. The oxidation of the acetyl group proceeds to the keto-aldehyde (glyoxal) first. The second oxidation step (aldehyde to acid) requires water to form the hydrate, which is then oxidized. Resolution:

  • The Fix: Add 2-5% Water to your Pyridine solvent. Anhydrous conditions prevent the formation of the gem-diol intermediate required for the second oxidation.

  • Alternative: If the reaction stalls, add a mild co-oxidant like 30% H₂O₂ (carefully) to the crude glyoxal to push it to the acid.

Issue 3: "I lost my product during acidification."

Root Cause: Decarboxylation.


-Keto acids are electronically unstable. The electron-withdrawing keto group facilitates the loss of CO₂ from the carboxylate, especially in hot acidic media.
Resolution: 
  • The Fix: Perform acidification at 0°C–5°C . Never boil the acidic solution.

  • Check: Did you observe vigorous bubbling during acidification? That was your product turning into 2-methyl-4-formylthiazole (or similar degradation products).

Issue 4: "The product purity is low (melting point broad)."

Root Cause: Contamination with Selenous Acid (H₂SeO₃).[3] Resolution:

  • The Fix: Recrystallize from Water . The keto-acid is moderately soluble in hot water but crystallizes on cooling. Selenous acid is highly water-soluble and will remain in the mother liquor.

Diagnostic Decision Tree

Use this flowchart to diagnose the failure mode of your specific batch.

Troubleshooting Start Start Diagnosis: Low Yield / Impure Color What is the crude color? Start->Color RedGrey Red/Grey Solid Color->RedGrey Precipitate YellowOil Yellow Oil/Gum Color->YellowOil Filtrate SeTrap Issue: Selenium Trapping Action: Dissolve in Na2CO3, Filter RedGrey->SeTrap NMRCheck Check NMR (CHO peak?) YellowOil->NMRCheck HasCHO Aldehyde Peak Present (~9.5-10 ppm) NMRCheck->HasCHO NoCHO No Aldehyde (Only Acid/Decarb) NMRCheck->NoCHO WaterIssue Issue: Stalled Oxidation Action: Add 5% H2O to Pyridine HasCHO->WaterIssue DecarbIssue Issue: Decarboxylation Action: Lower Temp (<80°C) Acidify at 0°C NoCHO->DecarbIssue

Figure 2: Diagnostic logic for isolating the root cause of yield loss.

References

  • Riley Oxidation Mechanism & Applications

    • Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). Selenium Dioxide, a New Oxidising Agent.[4] Part I. Its Reaction with Aldehydes and Ketones.[5][6] Journal of the Chemical Society, 1875-1883. Link

  • Synthesis of Thiazole Glyoxylic Acids (Analogous Chemistry)

    • Note: While specific patents for the 2-methyl variant are less common than 2-amino, the chemistry is homologous to the synthesis of Cefditoren intermedi
    • U.S. Patent 5,484,928. 2-(2-aminothiazol-4-yl)-2-oxoacetic acid derivatives. (Demonstrates the instability and handling of thiazole glyoxylic acids). Link

  • General Review of SeO₂ in Heterocyclic Chemistry: Trachtenberg, E. N. (1971). Oxidation, Vol. 1, Marcel Dekker, New York. (Definitive text on SeO₂ solvent effects).
  • Safety Data

    • Selenium Dioxide MSDS. (SeO₂ is toxic by inhalation and ingestion; cumulative effects). Link

Sources

Technical Support Center: Stability Management of 2-Oxoacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Preventing Thermal Decarboxylation of


-Keto Acids
Ticket Priority:  High (Irreversible Product Loss)

Introduction: The Stability Paradox

Welcome to the Technical Support Center for 2-oxoacetic acid (glyoxylic acid) derivatives. If you are accessing this guide, you are likely observing gas evolution, yield loss, or the unexpected formation of aldehydes during your synthesis.

The Core Issue: 2-Oxoacetic acid derivatives (e.g., phenylglyoxylic acid) are inherently unstable due to the proximity of two electron-withdrawing carbonyl groups. This structural tension makes the C–C bond between the ketone and the carboxylic acid fragile. Upon heating—or in the presence of Lewis acids—this bond cleaves, releasing entropy-favored


 and leaving you with a decarbonylated byproduct (often an aldehyde).

This guide provides the diagnostic tools, mechanistic insights, and validated protocols to arrest this decomposition.

Module 1: Diagnostic Hub (Troubleshooting)

Use this matrix to identify if decarboxylation is the root cause of your experimental failure.

SymptomObservationRoot CauseImmediate Action
Gas Evolution Constant bubbling during reflux or workup (not solvent boiling).Thermal Decarboxylation (

release).[1]
STOP HEAT. Cool to <20°C immediately. Check off-gas with limewater (turns milky =

).
NMR Shift Disappearance of

peak; appearance of aldehyde proton (~10 ppm).
Complete conversion to

.
Reaction temperature exceeded stability threshold. Rerun reaction at

.
Mass Balance Crude mass is ~20-30% lower than theoretical.Loss of

(MW 44) from the molecule.
Switch to Protocol A (Low-Temp Workup) below.
Color Change Darkening/Tarring during acid chloride formation.Polymerization initiated by radical intermediates.Avoid

at reflux. Use oxalyl chloride/DMF at room temp.
Troubleshooting Decision Tree

TroubleshootingTree Figure 1: Rapid Diagnostic Logic for Decarboxylation Events Start Start Diagnosis Gas Is gas evolving? Start->Gas Temp Is Temp > 50°C? Gas->Temp Yes ResultBoil Solvent Boiling Gas->ResultBoil No (Just reflux) Solvent Solvent Type? Temp->Solvent No ResultDecarb Likely Decarboxylation (CO2 Loss) Temp->ResultDecarb Yes Solvent->ResultDecarb Acidic/Aqueous ActionTrap ACTION: Use Base Trap Monitor pH Solvent->ActionTrap Inert/Organic ActionCool ACTION: Cool to <20°C Switch to Protocol A ResultDecarb->ActionCool

Module 2: The Knowledge Base (Mechanistic Deep Dive)

To prevent failure, you must understand the enemy. The decarboxylation of


-keto acids is not a random event; it is a specific pathway driven by electronics and entropy.
The Mechanism of Failure

Unlike


-keto acids, which decarboxylate via a 6-membered cyclic transition state, 

-keto acids often undergo a pathway involving direct heterolytic cleavage or a proton-transfer facilitated mechanism.
  • Destabilization: The

    
    -carbonyl group pulls electron density away from the carboxyl carbon.
    
  • Bond Cleavage: Heat provides the activation energy to break the C–C bond.

  • Entropy Driver: The release of gaseous

    
     is entropically irreversible, driving the reaction forward.
    

Critical Insight: The presence of Lewis Acids (like


 used in Friedel-Crafts synthesis) drastically lowers the activation energy for this cleavage. Never heat a Lewis Acid complex of an 

-keto acid.

Mechanism Figure 2: Thermal Decarboxylation Pathway of Alpha-Keto Acids cluster_factors Catalysts for Failure Reactant 2-Oxoacetic Acid (R-CO-COOH) TS Transition State (Elongated C-C Bond) Reactant->TS + Heat / H+ Products Aldehyde (R-CHO) + CO2 (Gas) TS->Products Irreversible Entropy Driven Factors 1. T > 50°C 2. Lewis Acids (AlCl3) 3. Electron Withdrawing R-Groups

[4]

Module 3: Validated Protocols

These protocols are designed to be self-validating . If you follow the checkpoints, the system ensures stability.

Protocol A: The "Cold-Chain" Workup (For Friedel-Crafts)

Use this when isolating the free acid after AlCl3 acylation.

Prerequisites:

  • Coolant: Ice/Salt bath (-10°C).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (Low BP).

Step-by-Step:

  • Quench: Do not pour water into the reaction. Pour the reaction mixture slowly onto a slurry of crushed ice and concentrated HCl.

    • Checkpoint: Internal temperature must stay

      
      .[2]
      
  • Extraction: Extract immediately with DCM.

  • Washing: Wash organic layer with brine. Avoid strong basic washes (NaOH) which can induce Cannizzaro disproportionation on the aldehyde-like ketone. Use sat.

    
     only if necessary and keep cold.
    
  • Concentration (The Critical Step):

    • Set Rotavap bath to 30°C maximum .

    • Use high vacuum to remove solvent.

    • Validation: If the bath requires >40°C to distill solvent, stop. Add a lower boiling azeotrope or switch to a high-vac line.

  • Crystallization: Recrystallize from minimal warm toluene/hexane (do not boil) or DCM/Hexane at room temp.

Protocol B: In-Situ Protection (The "Bypass" Strategy)

If the free acid is too unstable, trap it as an ester immediately.

Concept: Esters of 2-oxoacetic acids are significantly more thermally stable than the parent acids.

Step-by-Step:

  • Perform the synthesis (e.g., Friedel-Crafts) as usual.

  • Before isolation , add an excess of Methanol (MeOH) directly to the crude reaction mixture (post-quench) or during the quench.

  • Add a catalytic amount of

    
     if needed, but often the residual acid is sufficient.
    
  • Stir at Room Temperature for 2-4 hours.

  • Isolate the Methyl Ester .

    • Benefit: The methyl ester can often be distilled or purified via column chromatography without decarboxylation.

Module 4: Stability Data & Limits

Refer to this table when planning reaction parameters.

VariableSafe RangeDanger ZoneNotes
Temperature


Decarboxylation rates double for every 10°C rise.
pH


or Conc.

High pH risks Cannizzaro; Conc. acid dehydrates/decarboxylates.[3]
Solvent DCM, Et2O, THFToluene, Xylenes, DMSOHigh boiling solvents require heat to remove, killing the product.
Atmosphere

/ Argon
Air (Oxygen)Oxidative decarboxylation is possible with

+ radical initiators.

References

  • Organic Syntheses, Coll.[4] Vol. 3, p. 114 (1955). Benzoylformic Acid (Phenylglyoxylic Acid).[4] Describes the sensitivity of the acid and standard synthesis routes.

  • ChemicalBook. Glyoxylic Acid Properties and Stability. Provides physical data and decomposition thresholds for glyoxylic acid derivatives.

  • Master Organic Chemistry. Decarboxylation of Beta-Keto Acids (Mechanism Comparison). While focusing on beta-keto, this resource contrasts the stability and provides mechanistic context for thermal decarboxylation.[3][5]

  • Journal of the Chemical Society, Perkin Transactions 2. Photodecarboxylation of phenylglyoxylic acid. Highlights the radical pathways and stability issues under energetic conditions.

Sources

Troubleshooting cyclization failures in thiazole ring formation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Organic and Heterocyclic Chemistry

Welcome to the technical support center for thiazole ring synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the formation of this critical heterocyclic scaffold. Thiazoles are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] However, their synthesis, while often robust, can be prone to failures that are frustrating and time-consuming.

This document moves beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to explain the causality behind common issues, empowering you to diagnose problems and rationally design solutions for successful cyclization.

Troubleshooting Guide: Addressing Cyclization Failures

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My Hantzsch thiazole synthesis is failing completely. I'm seeing only starting materials or a complex mixture with no desired product. What should I investigate first?

A1: Complete reaction failure in a Hantzsch synthesis, which classically involves the condensation of an α-haloketone with a thioamide, typically points to fundamental issues with reagents or reaction conditions.[2][3] A systematic diagnostic approach is the most efficient way to identify the root cause.

Recommended Diagnostic Workflow:

First, verify the integrity of your starting materials, as they are the most common source of failure.

  • α-Haloketone Stability: These reagents can be unstable and should be freshly prepared or purified if they have been stored for an extended period.[4] Impurities can lead to a cascade of unwanted side reactions.

  • Thioamide Purity: Ensure the purity of the thioamide or thiourea. While generally stable, impurities can inhibit the initial nucleophilic attack. For thiourea, using a slight excess (e.g., 1.5 equivalents) can sometimes drive the reaction to completion by ensuring the full consumption of the more sensitive α-haloketone.[5][6]

If reagents are confirmed to be pure, the next step is to scrutinize the reaction conditions. The Hantzsch synthesis often requires heating to overcome its activation energy.[6]

  • Temperature and Reaction Time: A reaction that fails at room temperature may proceed smoothly with heating.[7] Monitor the reaction by Thin Layer Chromatography (TLC) over an extended period to determine if the reaction is simply slow.

  • Solvent and Solubility: Poor solubility of reactants is a frequent problem.[8] The reaction rate will be severely limited if the starting materials are not sufficiently dissolved. Ensure you are using a solvent that can dissolve both the α-haloketone and the thioamide. Polar solvents like ethanol or methanol are common choices as they help stabilize the charged intermediates formed during the reaction.[8]

The following workflow provides a logical sequence for troubleshooting a failed reaction.

G start Reaction Failure: No Product Detected reagent_check Step 1: Verify Reagent Purity start->reagent_check haloketone Is α-haloketone fresh/pure? reagent_check->haloketone Assess thioamide Is thioamide pure? haloketone->thioamide Yes repurify_halo Action: Repurify or resynthesize α-haloketone haloketone->repurify_halo No repurify_thio Action: Repurify thioamide thioamide->repurify_thio No condition_check Step 2: Evaluate Reaction Conditions thioamide->condition_check Yes repurify_halo->condition_check repurify_thio->condition_check solubility Are reactants fully dissolved? condition_check->solubility change_solvent Action: Select a more suitable polar solvent (e.g., Ethanol, DMF) solubility->change_solvent No temp_time Was reaction heated? solubility->temp_time Yes change_solvent->temp_time increase_temp Action: Increase temperature and monitor reaction over time via TLC temp_time->increase_temp No success Problem Resolved temp_time->success Yes, but still failed (Consult advanced FAQs) increase_temp->success

Caption: Diagnostic workflow for total reaction failure.

Q2: My reaction is working, but the yield is very low. How can I optimize the synthesis for better throughput?

A2: Low yields are a classic optimization problem. Assuming your reagents are pure, the solution lies in fine-tuning the reaction parameters to favor product formation and minimize degradation or side reactions.

Key Optimization Strategies:

  • Systematic Condition Screening: Temperature, solvent, and reaction time are interconnected. A Design of Experiments (DoE) approach can be highly effective, but a simpler method is to screen conditions systematically. For instance, a study on a modified Gewald reaction for thiazole formation found that the highly polar solvent trifluoroethanol provided the best results, and elevated temperatures led to lower yields due to decomposition.[9]

  • Solvent Choice: Polar solvents are generally preferred because they stabilize the charged intermediates of the Hantzsch mechanism.[8] The choice between a polar protic (e.g., ethanol, methanol) and a polar aprotic (e.g., DMF, DMSO) solvent can significantly impact yield and may depend on your specific substrates.[8] In some cases, a mixture such as ethanol/water provides excellent results.[10][11]

Solvent SystemTypical Effect on YieldRationale
Ethanol / Methanol Good to ExcellentPolar protic; effectively solvates intermediates, readily available.[8]
DMF / DMSO Good to ExcellentPolar aprotic; high boiling points allow for higher reaction temperatures.[8]
Trifluoroethanol Excellent (in some cases)Highly polar, can promote formation of required intermediates.[9]
Ethanol/Water Good to ExcellentCan improve solubility of certain starting materials or salts.[10][11]
Solvent-Free Good to ExcellentEnvironmentally friendly; can lead to rapid reactions and high yields.[8][12]
  • Alternative Energy Sources: If thermal heating gives poor results, consider alternative energy inputs.

    • Microwave Irradiation: This technique provides rapid, uniform heating and has been shown to dramatically reduce reaction times, increase yields, and minimize byproduct formation.[4][6][13]

    • Ultrasonic Irradiation: Sonication can also enhance reaction rates and yields, providing an alternative to conventional heating.[10]

  • Catalysis: For sluggish reactions, the use of a catalyst can be beneficial. For example, silica-supported tungstosilicic acid has been used as a reusable, environmentally benign catalyst for one-pot Hantzsch syntheses, affording high yields.[10]

Q3: My crude product shows multiple spots on TLC, indicating significant byproduct formation. What are these impurities and how can I prevent them?

A3: The formation of multiple products points to a lack of selectivity in the cyclization step or competing side reactions. Understanding the likely byproducts is key to mitigating their formation.

Common Side Reactions and Solutions:

  • Isomer Formation (Regioselectivity Issues): This is a very common problem, especially when using N-substituted thioamides under acidic conditions. The reaction can produce a mixture of the expected 2-aminothiazole and an isomeric 2-imino-2,3-dihydrothiazole.[13][14]

    • Causality: The reaction proceeds through an intermediate that can cyclize via two different pathways. The nitrogen of the thioamide can attack the carbonyl (leading to the desired product) or the imine nitrogen can attack (leading to the isomer). The pH of the reaction medium heavily influences this regioselectivity.[14]

    • Solution: Control the pH. Running the reaction under neutral or slightly basic conditions often favors the formation of the desired 2-aminothiazole.[13] The final product is frequently isolated by neutralizing the reaction mixture with a weak base like sodium carbonate, which also helps precipitate the product.[5][6]

G cluster_0 Reaction Conditions Neutral pH Neutral pH Intermediate Common Intermediate Neutral pH->Intermediate Favors Acidic pH Acidic pH Acidic pH->Intermediate Favors Product_A Desired Product (2-Aminothiazole) Intermediate->Product_A Pathway A (N-attack) Product_B Isomeric Byproduct (2-Imino-2,3-dihydrothiazole) Intermediate->Product_B Pathway B (Imino N-attack)

Caption: Influence of pH on cyclization regioselectivity.

  • Self-Condensation of Starting Materials: Under certain conditions, particularly with prolonged heating, the α-haloketone or other starting materials may self-condense, leading to complex polymeric byproducts.[7]

    • Solution: Optimize the reaction temperature and time. Do not heat the reaction for longer than necessary. Monitoring by TLC is crucial to identify the point of maximum product formation before significant decomposition occurs.

Purification Strategies:

If byproducts are unavoidable, effective purification is critical.

  • Precipitation/Filtration: Many 2-aminothiazole products are poorly soluble in water and can be precipitated by pouring the reaction mixture into a weak aqueous base (e.g., 5% Na₂CO₃).[5][6] This is often sufficient to isolate a pure product.

  • Recrystallization: If the precipitated solid is still impure, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) is a standard and effective purification method.[1]

  • Column Chromatography: For non-crystalline products or mixtures of closely related isomers, purification by silica gel column chromatography is the most powerful option.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in a Hantzsch thiazole synthesis?

A1: The three most critical parameters are:

  • Reagent Purity: As detailed above, the stability of the α-haloketone is paramount.[4]

  • Temperature: The reaction often requires an optimal temperature to proceed at a reasonable rate without causing decomposition of reactants or products.[6][7]

  • Solvent: The solvent's ability to dissolve reactants and stabilize charged intermediates is crucial for reaction efficiency.[8]

Q2: When should I consider an alternative to the Hantzsch synthesis, such as the Cook-Heilbron method?

A2: The choice of synthetic route depends entirely on the desired substitution pattern of the final thiazole.

  • The Hantzsch synthesis is the most versatile and common method for preparing a wide variety of thiazoles, starting from α-haloketones and thioamides.[3]

  • The Cook-Heilbron synthesis is a more specialized method used specifically for the preparation of 5-aminothiazoles .[4][15] It involves the reaction of α-aminonitriles with reagents like carbon disulfide.[15] If your target molecule contains a 5-amino substituent, the Cook-Heilbron synthesis is an excellent and direct alternative to consider.

Q3: Can Hantzsch synthesis be performed under green chemistry conditions?

A3: Yes, significant progress has been made in developing more environmentally friendly Hantzsch synthesis protocols. These include:

  • Solvent-Free Conditions: Grinding the reactants together, sometimes with a few drops of a wetting agent, can lead to very rapid reactions and high yields, completely eliminating the need for bulk solvents.[8][12]

  • One-Pot, Multi-Component Reactions: These procedures combine multiple synthetic steps into a single operation, which reduces waste, saves time, and improves overall efficiency.[4][10]

  • Use of Water or Ethanol/Water Mixtures: Using water or aqueous ethanol as the solvent is a much greener alternative to chlorinated or aprotic polar solvents.[10][11]

  • Reusable Catalysts: Employing solid-supported, recyclable catalysts minimizes waste and the use of hazardous materials.[10]

References

  • Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 769. Retrieved from [Link]

  • synthesis of thiazoles. (2019, January 19). [Video]. YouTube. Retrieved from [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journal of Organic Chemistry, 11, 898-904. Retrieved from [Link]

  • Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. (2024). Semantic Scholar. Retrieved from [Link]

  • Systematic Review On Thiazole And Its Applications. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved from [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. (2024). ACS Omega. Retrieved from [Link]

  • Mastering Thiazole Synthesis: Key Methods and Their Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2026). ResearchGate. Retrieved from [Link]

  • Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). Chemistry Review Letters. Retrieved from [Link]

  • 2H-Thiazolo[4,5-d][2][5][8]triazole: synthesis, functionalization, and application in scaffold-hopping. (2024). Chemical Science. Retrieved from [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic Acid (MTOAA)

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: MTOAA-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Removal of Selenium residues, polymeric tars, and organic byproducts from crude MTOAA.

Executive Summary

2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid (MTOAA) is a critical intermediate in the synthesis of third-generation cephalosporins (e.g., Cefditoren). Whether synthesized via the Selenium Dioxide (SeO₂) oxidation of 2-methyl-4-acetylthiazole or the Oximation/Hydrolysis route, the crude product often suffers from three distinct impurity classes:

  • Colloidal Selenium/Inorganic Salts: (Specific to SeO₂ route) Causing a grey/pink cast and failing heavy metal specifications.

  • Polymeric Tars: Dark brown/black color bodies resulting from thiazole ring instability or polymerization of alpha-keto aldehyde intermediates.

  • Organic Byproducts: Unreacted starting material (acetyl thiazole) or decarboxylated species.

This guide provides a self-validating purification workflow designed to isolate high-purity MTOAA (>98% HPLC) suitable for subsequent condensation reactions.

Module 1: The "Black Tar" & Color Removal (Adsorption)

Problem: Crude MTOAA often appears as a dark brown solid due to conjugated polymeric impurities (tars) formed during oxidation. These tars can poison downstream catalysts and affect the color of the final API.

Technical Insight: Thiazole derivatives are electron-rich and prone to oxidative polymerization. These high-molecular-weight impurities are best removed via physical adsorption rather than crystallization alone, as they tend to occlude within the crystal lattice.

Protocol: Activated Carbon Treatment

Use this protocol if your crude is dark brown/black.

  • Dissolution: Suspend the crude MTOAA in 10% aqueous Sodium Carbonate (Na₂CO₃) .

    • Ratio: 10 mL solvent per 1 g crude.

    • Target pH: 8.0 – 9.0. (MTOAA dissolves as the carboxylate salt).

  • Adsorbent Addition: Add Activated Carbon (Type: Powdered, Steam-activated).

    • Loading: 5-10% w/w relative to crude mass.

  • Thermal Digestion: Heat the mixture to 50°C for 30–45 minutes.

    • Warning: Do not exceed 60°C. Alpha-keto acids are thermally unstable and can undergo decarboxylation to the aldehyde.

  • Filtration: Filter hot through a Celite (diatomaceous earth) pad to remove the carbon.

    • Check: The filtrate should be clear yellow/amber. If still dark, repeat carbon treatment.

Module 2: Selenium Removal (The "Grey Ash" Issue)

Problem: If you utilized the SeO₂ oxidation route, your product likely contains residual Selenium (Se) in various oxidation states (Se⁰, SeO₂). This manifests as a greyish tint or "metallic" ash and is strictly regulated in pharma intermediates (<20 ppm).

Technical Insight: SeO₂ is reduced to elemental Selenium (Se⁰) during the reaction. However, colloidal Se⁰ passes through standard filters. We must aggregate it or chemically reduce soluble Se species to insoluble Se⁰ for filtration.

Protocol: Reductive Precipitation

Perform this STEP simultaneously with Module 1 (Carbon Treatment).

  • Reagent: Add Sodium Metabisulfite (Na₂S₂O₅) or Sodium Bisulfite to the alkaline solution from Module 1 (before filtration).

    • Loading: 0.1 – 0.2 equivalents relative to the starting material.

  • Mechanism: Bisulfite reduces soluble selenite (SeO₃²⁻) to elemental Selenium (Se⁰).

    • Reaction:

      
      
      
  • Co-Filtration: The Activated Carbon (from Module 1) acts as a solid support, trapping the colloidal Selenium.

  • Validation: The filter cake will retain the black/grey Se residues. The filtrate must be free of grey particulates.

Module 3: Isolation & Crystallization (Reactive Precipitation)

Problem: Direct evaporation of solvent yields a sticky solid. Solution: Use the pH-dependent solubility switch of MTOAA. It is soluble in base (as a salt) and insoluble in acid (as the free acid).

Protocol: Acidification & Reslurrying[1]
  • Precipitation: Cool the clarified alkaline filtrate (from Module 1/2) to 0–5°C .

  • Acidification: Slowly add 6N Hydrochloric Acid (HCl) dropwise with vigorous stirring.

    • Target pH: 1.5 – 2.0.

    • Observation: A thick off-white to pale yellow precipitate will form.

  • Aging: Stir at 0–5°C for 1 hour. This "ages" the crystal, reducing occlusion of mother liquor.

  • Filtration: Collect the solid via vacuum filtration.

  • Wash: Wash the cake with ice-cold water (2x) to remove inorganic salts (NaCl, Na₂SO₄).

  • Drying: Dry under vacuum at 40°C .

    • Critical: Do NOT exceed 45°C. Risk of thermal degradation.

Visualizing the Purification Logic

The following diagram illustrates the critical decision points and impurity separation pathways.

MTOAA_Purification Crude Crude MTOAA (Dark, Se residues) Dissolution Dissolve in aq. Na2CO3 (pH 8-9) Crude->Dissolution Solubilization Treatment Add Activated Carbon + Sodium Metabisulfite Dissolution->Treatment Adsorption & Reduction Filtration Hot Filtration (Celite Pad) Treatment->Filtration Waste_Solid Solid Waste: Carbon + Se(0) + Tars Filtration->Waste_Solid Removes Impurities Filtrate Clear Filtrate (MTOAA-Na salt) Filtration->Filtrate Product in Solution Acidification Acidify with HCl (pH 1.5 - 2.0) Filtrate->Acidification Reactive Crystallization Isolation Filter & Wash (Cold Water) Acidification->Isolation Final Pure MTOAA (>98%, <20ppm Se) Isolation->Final

Caption: Workflow for converting crude, impurity-laden MTOAA into pure acid via salt formation and reductive adsorption.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product is Grey/Pink Colloidal Selenium breakthrough.Reprocess: Dissolve in base, treat with small amount of activated carbon (no bisulfite needed this time), and filter through a 0.45µm membrane before re-acidification.
Low Yield pH not low enough during isolation.Ensure pH is adjusted to < 2.0 . MTOAA has some water solubility; if the volume is too high, concentrate the filtrate (under vacuum, <40°C) before acidification.
Melting Point Depression Unreacted Acetyl Thiazole (Starting Material).[1]Reslurry: Stir the dry solid in Ethyl Acetate/Hexane (1:5) . The starting material is soluble in organics; the MTOAA acid is not. Filter to recover purified acid.
Sticky/Gummy Solid Occluded water or rapid precipitation.Slower Acidification: Add HCl more slowly to allow crystal growth. Use Seeding if possible.

Data Summary: Solvent Efficiency

Solvent SystemSolubility of MTOAA (Acid)Impurity Rejection Profile
Water (pH 8) High (as Salt)Retains insoluble tars/Se for filtration.
Water (pH 1) Low (Precipitates)Removes inorganic salts (NaCl).
Ethyl Acetate ModerateSolubilizes unreacted starting material (Ketone).
Methanol HighPoor for crystallization (high losses).

References

  • Synthesis and Purification of Thiazole Derivatives.
  • Selenium Removal Technologies.

    • Source:Selenium Removal from Water and Wastewater by Different Technologies: A Systematic Review. J Environ Health Sci Eng. 2017.
    • Relevance: Validates the use of chemical reduction and adsorption for selenium removal.
    • URL:[Link]

  • General Solubility & Purific

    • Source:Water-enhanced solubility of carboxylic acids in organic solvents. Ind. Eng. Chem. Res. 1992.[2]

    • Relevance: Provides theoretical grounding for the acid-base workup and solubility switches.
    • URL:[Link]

  • Chemical Identity & Properties.

    • Source: PubChem Compound Summary for CID 58373762.
    • Relevance: Verification of CAS, structure, and physical properties.
    • URL:[Link]

Sources

Technical Support Center: Stability of 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid (MTOA) is a critical synthon, primarily utilized in the synthesis of third-generation cephalosporins like Cefditoren pivoxil .

As a Senior Application Scientist, I frequently encounter user reports regarding "impurities" or "loss of assay" with this compound. In 90% of cases, these are not manufacturing defects but rather consequences of the alpha-keto acid moiety's inherent reactivity . This guide addresses the three primary instability modes: Hydration Equilibrium (Gem-diol formation) , Oxidative Decarboxylation , and Photolytic Degradation .

Module 1: The "Phantom Impurity" (Solution Chemistry)

Issue: Users observe peak splitting or broad peaks in HPLC/LC-MS, interpreting it as contamination.

Technical Insight: Alpha-keto acids in aqueous or protic media exist in a reversible equilibrium between the keto form and the gem-diol (hydrate) form . This is not a degradation product; it is a fundamental property of the molecule. The electron-withdrawing thiazole ring adjacent to the carbonyl enhances the electrophilicity of the ketone, pushing the equilibrium toward the hydrate in water.

Troubleshooting Protocol: Validating the Hydrate

If you suspect a hydrate interference, perform this self-validating test:

  • The Acid Shift Test:

    • Run your standard HPLC method (usually acidic mobile phase).

    • Action: Re-run the sample using a mobile phase with a higher percentage of organic solvent (Acetonitrile > 60%) or incubate the sample at 40°C for 10 minutes before injection.

    • Result: If the "impurity" peak decreases and the main peak increases, it is the hydrate. Dehydration is favored in high organic content and elevated temperatures.

  • The Derivatization Check (Gold Standard):

    • React the sample with o-phenylenediamine (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB) .[1]

    • Mechanism: These reagents react specifically with

      
      -keto acids to form stable quinoxalinone derivatives, locking the ketone and eliminating the hydrate equilibrium.
      
    • Result: A single, sharp peak confirms the purity of the parent keto acid.

Module 2: Chemical Instability (Decarboxylation)

Issue: Gradual loss of assay potency over time, evolution of gas bubbles, or formation of the acetyl-thiazole derivative.

Technical Insight: Alpha-keto acids are thermodynamically unstable relative to their decarboxylated products. This reaction is oxidative decarboxylation , often catalyzed by:

  • Hydrogen Peroxide: Common impurity in ether solvents (THF, Dioxane, Diethyl Ether).

  • Transition Metals: Trace iron or copper in buffers.

  • Light (UV/Vis): Initiates radical cleavage.

Critical Handling Guide
ParameterRecommendationScientific Rationale
Solvent Choice Recommended: Acetonitrile (ACN), DMSO.Avoid: THF, Ethers, Alcohols (long-term).Ethers form peroxides which rapidly decarboxylate

-keto acids. Alcohols can form hemiacetals (similar to hydrates).
Storage pH Target: pH 3.0 – 5.0At high pH (>8), base-catalyzed enolization can lead to polymerization. At very low pH (<1), acid-catalyzed decarboxylation accelerates.
Temperature < -20°C (Solid), +4°C (Solution, <24h)Thermal energy overcomes the activation barrier for

loss.
Module 3: Visualization of Degradation Pathways

The following diagram illustrates the competing pathways you must control in your reactor or HPLC vial.

MTOA_Stability cluster_sol Solution Equilibrium (Analytical Artifacts) MTOA This compound (Active Keto Form) Hydrate Gem-Diol (Hydrate) (Reversible 'Impurity') MTOA->Hydrate + H2O (Fast Equilibrium) Hemiacetal Hemiacetal (In MeOH/EtOH) MTOA->Hemiacetal + ROH (Solvent) Radical Radical Intermediate MTOA->Radical UV Light / Peroxides Oxidized Thiazole-4-carboxylic acid (Oxidative Cleavage) MTOA->Oxidized Strong Oxidants (H2O2) Decarbox 2-Methyl-4-acetylthiazole (Irreversible Degradant) Radical->Decarbox - CO2 (Irreversible)

Caption: Figure 1. MTOA exists in a reversible equilibrium with hydrates (yellow) but undergoes irreversible oxidative decarboxylation (red) upon exposure to light or peroxides.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I store the stock solution in Methanol?

  • Answer: Only for short-term use (<4 hours). In methanol, MTOA forms a hemiacetal. While reversible, this complicates HPLC integration. For overnight runs, use Acetonitrile/Water (no acid) or DMSO .

Q2: My standard curve is non-linear at low concentrations. Why?

  • Answer: This is often due to metal ion contamination in your water or glassware. Alpha-keto acids are excellent chelators. Trace metals can complex with the compound, removing it from the detectable pool.

    • Fix: Add 0.1 mM EDTA to your mobile phase or dissolution solvent.

Q3: The solid turned from pale yellow to brown. Is it usable?

  • Answer: No. Browning indicates advanced oxidative degradation and polymerization. The "brown" color often comes from complex conjugated byproducts formed after decarboxylation. Discard and purchase fresh reference standard.

Q4: Is the compound light sensitive?

  • Answer: Yes. The thiazole ring conjugated with the alpha-keto group absorbs in the UV-A/Blue range. Exposure to ambient lab light for 24+ hours can induce photolytic decarboxylation. Always use amber glassware.

Module 5: Troubleshooting Logic Flow

Use this decision tree when you encounter unexpected data.

Troubleshooting Start Problem Observed SplitPeak Peak Splitting / Broadening Start->SplitPeak LossPotency Loss of Potency / New Peaks Start->LossPotency CheckSolvent Is solvent Protic (Water/MeOH)? SplitPeak->CheckSolvent CheckPeroxide Is solvent THF/Ether? LossPotency->CheckPeroxide HydrateConclusion Cause: Hydrate/Hemiacetal Action: Use ACN or Derivatize CheckSolvent->HydrateConclusion Yes PeroxideConclusion Cause: Peroxide Oxidation Action: Use Fresh ACN/DMSO CheckPeroxide->PeroxideConclusion Yes LightConclusion Cause: Photolysis Action: Use Amber Glass CheckPeroxide->LightConclusion No (Check Light Exposure)

Caption: Figure 2. Diagnostic logic for identifying stability issues versus analytical artifacts.

References
  • Fujiwara, T., et al. (2020). "Analysis of intracellular

    
    -keto acids by HPLC with fluorescence detection."[2] Royal Society of Chemistry Advances, 10, 15005-15011. Link
    
  • Master Organic Chemistry. (2022). "Decarboxylation of Alpha, Beta, and Gamma Keto Acids."[3] Master Organic Chemistry. Link

  • BenchChem. (2025).[4] "Stability and degradation of 2-Ethoxy-2-oxoacetic acid (Alpha-keto acid analog)." BenchChem Technical Repository. Link

  • PubChem. (2025).[5] "this compound Compound Summary." National Library of Medicine. Link

  • Klinman, J. P. (2018).

Sources

Handling hygroscopic nature of thiazole carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thiazole Carboxylic Acid Derivatives Case ID: TCAD-HYGRO-001 Status: Active Guide

Introduction: The Hygroscopicity Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing inconsistent yields, stoichiometry errors, or physical degradation with Thiazole Carboxylic Acid Derivatives (TCADs) .

The Root Cause: TCADs present a "double-threat" regarding moisture:

  • The Carboxylic Acid Moiety: Forms strong hydrogen bonds with atmospheric water.

  • The Thiazole Ring: The nitrogen atom at position 3 is a hydrogen bond acceptor.

When these derivatives absorb moisture, they do not just "get wet." They undergo deliquescence (dissolving in their own absorbed water), leading to hydrolysis of labile esters (if present as precursors), decarboxylation under thermal stress, and gross errors in molecular weight calculations during synthesis.

This guide provides autonomous, self-validating protocols to handle these compounds without compromising your data.

Module 1: Storage & Intake (The "Chain of Custody")

Objective: Prevent moisture ingress immediately upon vial opening.

Protocol 1.1: The "Dry-Box" Intake System

Do not store TCADs in standard chemical cabinets without secondary containment.

  • Arrival Check: Upon receipt, inspect the physical form. TCADs should be free-flowing powders. If clumping is visible, the material is already compromised.

  • Aliquot Strategy:

    • Action: Do not repeatedly open the main stock bottle.

    • Method: Inside a glove box or dry bag (Relative Humidity <10%), aliquot the material into single-use amber glass vials with PTFE-lined caps.

    • Validation: Place a humidity indicator card inside the secondary container. If the card turns pink (indicating >10% RH), the seal is compromised.

  • Secondary Containment:

    • Store vials inside a desiccator containing activated molecular sieves (4Å) or Phosphorus Pentoxide (

      
      ).
      
    • Note: Silica gel is often insufficient for highly hygroscopic organic acids once saturated.

Module 2: Operational Handling & Weighing

Objective: Accurate stoichiometry despite rapid moisture uptake.

Protocol 2.1: The "Difference Weighing" Technique

Standard weighing boats are prohibited for TCADs.

Step-by-Step:

  • Equilibrate: Bring the sample vial to room temperature before opening to prevent condensation.

  • Tare: Place the capped vial containing the TCAD on the balance. Tare to zero.

  • Dispense: Remove the vial, extract the approximate amount needed, and transfer it directly to the reaction vessel (containing solvent or inert gas).

  • Re-weigh: Place the capped vial back on the balance. The negative value displayed is the exact mass transferred.

    • Why this works: This eliminates the time the solid sits exposed on a weighing boat.

  • Validation: If the mass reading on the balance drifts upwards while the vial is open, your environment is too humid (>40% RH). Stop and move to a glove box.

Visual Workflow: Handling Logic

HandlingLogic cluster_validation Validation Step Start Start: TCAD Handling CheckEnv Check Lab Humidity Start->CheckEnv DecisionRH Is RH > 40%? CheckEnv->DecisionRH GloveBox USE GLOVE BOX (Inert Atm) DecisionRH->GloveBox Yes DiffWeigh USE DIFFERENCE WEIGHING DecisionRH->DiffWeigh No Reaction Immediate Solvation (Anhydrous Solvent) GloveBox->Reaction DiffWeigh->Reaction CheckDrift Check Balance Drift DiffWeigh->CheckDrift

Figure 1: Decision logic for handling hygroscopic thiazole derivatives based on environmental humidity.

Module 3: Drying & Recovery

Objective: Restore "wet" material without thermal degradation. Warning: Thiazole-2-carboxylic acids are prone to decarboxylation at high temperatures.

Protocol 3.1: Vacuum Drying with Chemical Desiccant

Do not use standard ovens >60°C.

ParameterSpecificationReason
Apparatus Vacuum Oven or Abderhalden PistolContinuous removal of vapor pressure.
Desiccant

(Phosphorus Pentoxide)
Chemically reacts with water (irreversible); superior to silica.
Temperature

Prevents thermal decarboxylation of the acid moiety [1].
Vacuum

Lowers the boiling point of bound water.
Duration 12 - 24 HoursKinetic removal of water from crystal lattice.

Self-Validating Check: Perform a melting point analysis before and after drying.

  • Wet: Broad melting range, lower onset.

  • Dry: Sharp melting point (typically within 1-2°C range).

Module 4: Analytical Validation

Objective: Quantify water content to correct stoichiometry.

Protocol 4.1: Karl Fischer (KF) Titration

The Gold Standard for Water Determination.

  • Method: Volumetric KF (for water >1%) or Coulometric KF (for trace water <1%).[1][2]

  • Solvent System: Methanol/Formamide (2:1).

    • Why: Formamide improves the solubility of polar carboxylic acids, ensuring total water release [2].

  • Reaction:

    
    
    
  • Interference Check: Thiazoles are generally stable to KF reagents, but ensure no ketones/aldehydes are present as impurities (which cause side reactions).

Protocol 4.2: qNMR (Quantitative NMR)

If KF is unavailable, use qNMR with an internal standard (e.g., Maleic Acid or TCNB).

  • Solvent: DMSO-

    
     (from a fresh ampoule).
    
  • Observation: Look for the water peak at ~3.33 ppm.

  • Calculation:

    
    
    

Troubleshooting FAQ

Q1: My reaction yield is consistently 10-15% lower than expected. Why? A: You likely calculated the molecular weight based on the anhydrous form, but weighed out the hydrate. TCADs can absorb 1-2 equivalents of water within minutes.

  • Fix: Run a KF titration immediately before weighing. Adjust the molecular weight in your stoichiometry calculation:

    
    
    

Q2: The compound turned into a sticky gum during storage. A: This is deliquescence. The acid has absorbed enough water to dissolve itself.

  • Fix: Do not attempt to scrape it. Dissolve the entire gum in a suitable solvent (e.g., Ethyl Acetate), dry the organic layer with

    
    , filter, and rotovap. Recrystallize immediately and store under Argon.
    

Q3: Can I use DMSO to store my stock solutions? A: Use caution. While thiazoles are soluble in DMSO, DMSO is hygroscopic and can act as an oxidant (S-oxidation of the thiazole sulfur) over long periods [3].[3]

  • Fix: Store DMSO stocks at -80°C and minimize freeze-thaw cycles.

Q4: I see a new peak in my NMR after drying at 80°C. A: You likely decarboxylated the compound. Thiazole-2-carboxylic acids can lose


 to form the protonated thiazole.
  • Fix: Lower drying temperature to

    
     and rely on higher vacuum strength.
    

References

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guides and Applications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Thiazole Ring—A Biologically Active Scaffold.[4][5] PMC. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Bioactivity Guide: Methyl-Thiazole vs. Amino-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Bioactivity of Methyl-Thiazole vs. Amino-Thiazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Thiazole Divergence

In medicinal chemistry, the thiazole ring acts as a "privileged scaffold," capable of binding to a diverse array of biological targets. However, the functionalization of this ring—specifically the choice between an amino-thiazole (2-aminothiazole) and a methyl-thiazole (alkyl-substituted thiazole)—creates two distinct pharmacological profiles.

  • Amino-Thiazoles are predominantly polar pharmacophores . They excel as kinase hinge binders due to their hydrogen-bonding capability but carry a higher risk of metabolic toxicity (toxicophores).

  • Methyl-Thiazoles are lipophilic modulators . They are utilized to optimize LogP, fill hydrophobic pockets (steric fitting), and block metabolic soft spots, often serving as bioisosteres for phenyl rings or pyridine moieties.

This guide provides a technical comparison of these two derivatives, supported by SAR (Structure-Activity Relationship) logic, experimental protocols, and safety profiles.

Physicochemical & Mechanistic Comparison

The choice between a methyl or amino substituent fundamentally alters the electronic and steric landscape of the molecule.

Electronic and Steric Landscape
Feature2-Amino-Thiazole Derivatives Methyl-Thiazole Derivatives
Electronic Nature Electron-donating amino group (

effect) increases electron density on the ring.
Weakly electron-donating methyl group (

effect).
H-Bonding High. The exocyclic amine is a potent H-bond donor; the ring nitrogen is an acceptor.Low. Lacks H-bond donor capability. Relies on Van der Waals interactions.
Lipophilicity (LogP) Lower (Polar). Increases water solubility but may limit membrane permeability if not balanced.Higher (Non-polar). Increases LogP, facilitating membrane crossing and BBB penetration.
Metabolic Stability Low. The electron-rich ring is prone to oxidation (epoxidation) and Phase II conjugation (glucuronidation).High. Methyl groups can block metabolic attacks at specific ring positions (e.g., C4/C5).
Primary Target Class Kinases (ATP-competitive inhibitors), GPCRs.Tubulin binders (e.g., Epothilones), Allosteric modulators, Antimicrobials.[1]
Structural Logic Diagram (SAR Decision Tree)

SAR_Decision_Tree Start Thiazole Scaffold Optimization Decision Primary Binding Requirement? Start->Decision H_Bond H-Bond Donor Needed (e.g., Kinase Hinge Region) Decision->H_Bond Polar Interaction Hydrophobic Hydrophobic Pocket / Steric Fit (e.g., Allosteric Site) Decision->Hydrophobic Steric/Lipophilic Amino_Deriv Select: 2-Amino-Thiazole H_Bond->Amino_Deriv Kinase_Act High Potency (IC50 < 10 nM) Risk: Metabolic Activation Amino_Deriv->Kinase_Act Methyl_Deriv Select: Methyl-Thiazole Hydrophobic->Methyl_Deriv Tubulin_Act Modulated Lipophilicity Improved Metabolic Stability Methyl_Deriv->Tubulin_Act

Caption: Decision tree for selecting thiazole substitutions based on target binding requirements.

Deep Dive: Bioactivity Profiles

Amino-Thiazoles: The Kinase Warhead

The 2-aminothiazole moiety is a "privileged structure" in oncology.

  • Mechanism: It mimics the adenine ring of ATP. The ring nitrogen (N3) acts as an H-bond acceptor, while the exocyclic amino group (C2-NH2) acts as an H-bond donor. This "donor-acceptor" motif is critical for binding to the "hinge region" of protein kinases.

  • Case Study: Dasatinib (Sprycel):

    • Target: BCR-ABL / Src Family Kinases.

    • Role: The 2-aminothiazole core anchors the drug into the ATP-binding pocket via critical hydrogen bonds.

    • Toxicity Warning: The electron-rich aminothiazole ring can undergo bioactivation by CYP450 enzymes (forming reactive epoxides or iminoquinones), leading to idiosyncratic toxicity (hepatotoxicity).

Methyl-Thiazoles: The Lipophilic Anchor

Methyl-thiazoles are often used when H-bonding is not required, or when the molecule needs to be "greased" to cross cell membranes.

  • Mechanism: The methyl group provides a steric handle that locks the molecule into a specific conformation or fills a hydrophobic cavity (Van der Waals contact).

  • Case Study: Epothilone B:

    • Target: Tubulin (Microtubule stabilizer).

    • Role: The thiazole ring (with a methyl substituent) projects into a hydrophobic pocket of

      
      -tubulin. The nitrogen atom is essential for positioning, but the methyl group is critical for the correct steric fit and lipophilicity profile.
      
  • Case Study: Clomethiazole:

    • Target: GABA_A Receptor (Positive Allosteric Modulator).[2]

    • Role: A simple 4-methyl-5-(2-chloroethyl)thiazole.[3] The lipophilicity provided by the methyl and chloroethyl groups allows rapid blood-brain barrier (BBB) penetration, essential for its sedative effect.

Experimental Protocols for Validation

To objectively compare these derivatives, researchers must evaluate Potency (IC50/MIC) and Physicochemical Properties .

Protocol A: Comparative Kinase Inhibition Assay (ADP-Glo)

Purpose: To quantify the potency difference when swapping Amino vs. Methyl groups in a kinase inhibitor scaffold.

Reagents:

  • Kinase enzyme (e.g., recombinant Src or CDK2).

  • Substrate (Poly[Glu,Tyr] 4:1).

  • ATP (Ultra-pure).

  • Test Compounds: Matched pair (Compound A = Amino-thiazole, Compound B = Methyl-thiazole).

  • ADP-Glo™ Reagent (Promega).

Workflow:

  • Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10

    
    M).
    
  • Reaction:

    • Mix Kinase (2 ng/well) + Substrate (0.2

      
       g/well ) + Compound in reaction buffer (Tris-HCl pH 7.5, MgCl
      
      
      
      , BSA).
    • Initiate with ATP (10

      
      M final).
      
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent (stops kinase, depletes unconsumed ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Measure luminescence. Plot RLU vs. Log[Concentration] to determine IC

    
    .
    
    • Expected Result: If the target requires hinge binding, the Amino-thiazole will show significantly lower IC

      
       (higher potency) than the Methyl-thiazole.
      
Protocol B: Antimicrobial Susceptibility (MIC Microdilution)

Purpose: To evaluate bioactivity against bacterial strains (e.g., S. aureus).

Workflow:

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well plates. Add 100

    
    L of inoculum to wells containing serial dilutions of Test Compounds (Amino vs. Methyl derivatives).
    
  • Incubation: 37°C for 16–20 hours.

  • Readout: Visual inspection of turbidity or OD

    
     measurement.
    
    • Note: Methyl-thiazoles often exhibit better penetration into Gram-negative bacteria due to higher lipophilicity, potentially showing lower MICs if the target is intracellular.

Data Visualization: Binding Modes

This diagram contrasts the interaction types of the two derivatives within a theoretical protein binding pocket.

Binding_Mode cluster_Pocket Protein Binding Pocket cluster_Ligands Ligand Derivatives Residue_A Glu (Gatekeeper) Residue_B Leu (Hydrophobic) Amino_Ligand 2-Amino-Thiazole Amino_Ligand->Residue_A H-Bond (Strong) Amino_Ligand->Residue_B Weak VdW Methyl_Ligand Methyl-Thiazole Methyl_Ligand->Residue_A No Interaction Methyl_Ligand->Residue_B Van der Waals (Steric)

Caption: Comparative binding interactions. Amino-thiazoles prioritize H-bonding; Methyl-thiazoles prioritize hydrophobic packing.

Summary Table: The Selection Matrix

ParameterAmino-Thiazole (e.g., Dasatinib core)Methyl-Thiazole (e.g., Epothilone core)
Solubility (Aq) Moderate to High (Polar)Low (Lipophilic)
Membrane Permeability Moderate (Polar Surface Area high)High (Lipophilic)
Metabolic Risk High (Reactive Metabolites)Low (Metabolically robust)
Synthetic Accessibility High (Hantzsch synthesis with thiourea)High (Hantzsch synthesis with thioamide)
Best Application Kinase Inhibitors, GPCR AgonistsCNS Drugs, Antimicrobials, Bioisosteres

References

  • Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor." Journal of Medicinal Chemistry.

  • Jakopin, Ž. (2020). "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions.

  • Altmann, K. H., et al. (2000). "Epothilones B and D: The importance of the thiazole nitrogen for microtubule binding and cellular activity."[4] Bioorganic & Medicinal Chemistry Letters.

  • Chlormethiazole (Clomethiazole) Monograph. PubChem Database.

  • Hussain, J., & Rea, C. (2010). "Computationally efficient algorithm to identify matched molecular pairs (MMP) in large chemical databases." Journal of Chemical Information and Modeling.

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 2-Oxoacetic Acid Thiazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiazoles and their Spectroscopic Fingerprints

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a 2-oxoacetic acid moiety introduces a reactive handle and potential for further functionalization, making these compounds particularly interesting for drug discovery and development.

UV-Vis spectroscopy is a fundamental technique for characterizing these molecules. It provides valuable insights into their electronic structure, conjugation, and purity.[4] The position of the absorption maximum (λmax) is highly sensitive to the molecular architecture and its immediate environment, making it a critical parameter for quality control, reaction monitoring, and understanding structure-activity relationships.

Factors Influencing the UV-Vis Absorption Maxima of Thiazole Derivatives

The UV-Vis absorption of thiazole compounds arises from electronic transitions, primarily π → π* and n → π* transitions. The energy of these transitions, and thus the λmax, is influenced by several factors:

  • Conjugation: Extended π-conjugated systems lead to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. As the size of the conjugated system increases, the λmax tends to shift to longer wavelengths, and the molar absorptivity generally increases.[5]

  • Substituent Effects: The electronic nature of substituents on the thiazole ring significantly impacts the λmax.

    • Electron-donating groups (EDGs) , such as amino (-NH2) and hydroxyl (-OH) groups, can cause a bathochromic shift by increasing the electron density of the π-system.

    • Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and cyano (-CN) groups, can lead to either a bathochromic or hypsochromic (shift to shorter wavelengths) shift depending on their position and interaction with the rest of the molecule.

  • Solvent Polarity: The polarity of the solvent can influence the energy levels of the ground and excited states of a molecule, leading to shifts in the λmax. This phenomenon, known as solvatochromism, can provide information about the nature of the electronic transition. For π → π* transitions, an increase in solvent polarity often leads to a bathochromic shift, while for n → π* transitions, a hypsochromic shift is typically observed.[6]

  • pH: For compounds with ionizable groups, such as carboxylic acids or amines, the pH of the solution can alter the electronic structure and, consequently, the UV-Vis spectrum. Protonation or deprotonation can change the extent of conjugation and the nature of the chromophore.

Comparative UV-Vis Absorption Data of Thiazole Derivatives

Compound ClassSubstituentsSolvent(s)Absorption Maxima (λmax, nm)Reference
Thiazole-HydrazonesVaried aromatic and heterocyclic groupsDMF, DMSO, ACN, n-Hexane, MeOH, Benzene326 - 366[6]
Azo-Thiazole DerivativesAzo group with varied aromatic substituentsDMSO, DMF293 - 477[7]
2-(Benzothiazolylthio)acetic acidBenzothiazole and thioacetic acidExperimental, Gas Phase, DMSO~280 - 320[8]
2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic AcidPhenylamino and thiadiazole groupsEthanol248, 307[9]

Note: The λmax values are highly dependent on the specific substituents and the solvent used. This table should be used as a general guide to the expected absorption regions for these classes of compounds. The presence of the 2-oxoacetic acid moiety is expected to influence the electronic properties and thus the λmax, likely falling within or near the ranges presented. Carboxylic acids themselves typically show a weak n→π* transition in the 200–215 nm range.[4]

Experimental Protocol for Determining UV-Vis Absorption Maxima

This section provides a standardized operating procedure for accurately measuring the UV-Vis absorption spectrum of a 2-oxoacetic acid thiazole compound.

Materials and Equipment
  • Double-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or as appropriate for the compound's solubility)

  • The 2-oxoacetic acid thiazole compound of interest

Step-by-Step Methodology
  • Solution Preparation:

    • Accurately weigh a small amount of the thiazole compound.

    • Prepare a stock solution of a known concentration (e.g., 1 mg/mL) by dissolving the compound in a volumetric flask with the chosen spectroscopic grade solvent.

    • From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.2 and 0.8 for the main absorption band. This range ensures optimal accuracy and adherence to the Beer-Lambert Law.

  • Instrument Setup and Blank Measurement:

    • Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

    • Set the desired wavelength range for the scan (e.g., 200-800 nm).

    • Fill a clean quartz cuvette with the pure solvent to be used for the sample solution. This will serve as the blank.

    • Place the blank cuvette in both the sample and reference holders of the spectrophotometer and run a baseline correction. This subtracts the absorbance of the solvent and the cuvette itself.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it several times with the sample solution.

    • Fill the sample cuvette with the sample solution.

    • Place the sample cuvette in the sample holder and the blank cuvette (containing pure solvent) in the reference holder.

    • Initiate the scan. The instrument will record the absorbance of the sample as a function of wavelength.

  • Data Analysis:

    • The resulting spectrum will show one or more absorption bands.

    • Identify the wavelength at which the maximum absorbance occurs for each band. This is the λmax.

    • Record the absorbance value at the λmax.

    • If quantitative analysis is required, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent (Stock Solution) weigh->dissolve dilute Prepare Dilutions dissolve->dilute setup Instrument Setup dilute->setup baseline Baseline Correction (Blank) setup->baseline measure Measure Sample Absorbance baseline->measure identify_lambda Identify λmax measure->identify_lambda record_abs Record Absorbance identify_lambda->record_abs calculate_epsilon Calculate Molar Absorptivity (ε) record_abs->calculate_epsilon

Caption: Experimental workflow for determining the UV-Vis absorption maximum.

Self-Validating System and Trustworthiness

The described protocol incorporates a self-validating system to ensure the trustworthiness of the results. The use of a double-beam spectrophotometer with a reference cuvette continuously corrects for fluctuations in lamp intensity and solvent absorbance. Performing a baseline correction with the pure solvent is a critical step to obtain the true absorbance of the analyte. Furthermore, preparing samples with absorbance values within the optimal range of the instrument minimizes instrumental error and ensures the linearity of the Beer-Lambert relationship, a cornerstone of quantitative spectroscopy.

Conclusion

The UV-Vis absorption maxima of 2-oxoacetic acid thiazole compounds are valuable parameters for their characterization and analysis. While a comprehensive comparative database for this specific subclass is yet to be established, an understanding of the factors influencing λmax, coupled with data from structurally related thiazole derivatives, provides a strong foundation for researchers. The detailed experimental protocol provided in this guide offers a robust and reliable method for determining these crucial spectroscopic properties, enabling further advancements in the development of novel thiazole-based therapeutics and functional materials.

References

  • Thiazoles-Hydrazones Derivatives: Synthesis, Computational study, Solvatochromism and Biological Studies. (2023). The Distant Reader. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Advances. [Link]

  • Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate. PubChem. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. Semantic Scholar. [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PMC. [Link]

  • IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Ethyl 2-(2-amino-4-thiazolyl)-2-oxoacetate (C7H8N2O3S). PubChemLite. [Link]

  • UV–Vis spectra of 2‐(benzothiazolylthio)acetic acid in the experimental, gas phase, and DMSO. ResearchGate. [Link]

  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. (2025). PMC. [Link]

  • Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid. (1979). PubMed. [Link]

  • Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity. (2026). ResearchGate. [Link]

  • Synthesis, Characterisation and Pharmacological Evaluation of Substituted Thiazole Derivatives as Anti-Fungal Agents. (2018). Impactfactor. [Link]

  • Study on synthesis and antifungal activity of 2-(2-benzylaminophenyl)-thiazole-4-carboxylic acid derivatives. (2024). 农药学学报. [Link]

  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. (2026). MDPI. [Link]

  • Synthesis, Molecular Structure, Spectral (IR, UV-Vis, 1H-NMR) and Molecular Docking Analysis of 4-Amino-5-(Naphth-2-Oyl)-2-Methyl-Phenylaminothiazole: DFT Technique. Research Square. [Link]

  • The UV-vis spectra of the synthesized molecules recorded in different... ResearchGate. [Link]

  • UV/Vis absorption spectroscopic titration of thiazole 2 with B(C6F5)3... ResearchGate. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

Sources

A Comparative Guide to the Crystal Structures of 2-Substituted Thiazole-4-yl-oxoacetic Acids and Their Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. The substitution pattern on this heterocyclic scaffold plays a pivotal role in dictating the molecule's three-dimensional conformation, which in turn influences its interaction with biological targets. This guide delves into the nuanced world of the solid-state architecture of 2-substituted thiazole-4-yl-oxoacetic acids and their close analogs. By examining their crystal structures, we can gain invaluable insights into the intermolecular forces that govern their packing, providing a predictive framework for the rational design of future therapeutic agents.

While a comprehensive, direct comparative analysis of the crystal structures of 2-amino, 2-chloro, and 2-methyl thiazole-4-yl-oxoacetic acids is hampered by the limited availability of public crystallographic data for this specific series, this guide will provide a detailed examination of closely related structures. By comparing the crystal packing of a tautomer of the 2-amino derivative with that of other relevant thiazole compounds, we can elucidate the significant influence of the 2-substituent on the supramolecular assembly.

The Decisive Role of the 2-Substituent in Crystal Packing

The nature of the substituent at the 2-position of the thiazole ring is a critical determinant of the intermolecular interactions within the crystal lattice. This is primarily due to its ability to act as a hydrogen bond donor or acceptor, and its influence on the overall electronic distribution of the molecule.

  • 2-Amino Group: The amino group is a strong hydrogen bond donor and can also act as a proton acceptor. This dual functionality often leads to the formation of robust and predictable hydrogen-bonding networks, such as the common R²₂(8) dimeric motif observed in many 2-aminothiazole derivatives.[1]

  • 2-Chloro Group: In contrast, a chloro substituent is a weak hydrogen bond acceptor and participates in other types of non-covalent interactions, such as halogen bonding and C-H···Cl contacts. The absence of a strong hydrogen-bonding group often results in more varied and less predictable packing arrangements.

  • 2-Methyl Group: A methyl group is generally considered non-polar and primarily engages in weaker van der Waals interactions. Its influence on crystal packing is more subtle, often related to steric effects and the optimization of close-packing arrangements.

These fundamental differences in intermolecular interaction propensity are expected to lead to distinct supramolecular architectures for the 2-amino, 2-chloro, and 2-methyl substituted thiazole-4-yl-oxoacetic acids.

Comparative Analysis of Crystal Structures

To illustrate the impact of the 2-substituent, we will compare the crystal structure of a tautomer of ethyl 2-(2-amino-thiazole-4-yl)-oxoacetate with other relevant thiazole derivatives.

Case Study 1: The 2-Amino Thiazole Derivative - A Tautomeric Form

The crystal structure of ethyl Z-2-[2-amino-4-oxo-1,3-thiazol-5(4H)-yliden]-acetate provides valuable insights into the hydrogen-bonding capabilities of the 2-amino-thiazole moiety.[2] Although this is a tautomer of the target molecule, the fundamental hydrogen bonding groups remain.

Table 1: Crystallographic Data for ethyl Z-2-[2-amino-4-oxo-1,3-thiazol-5(4H)-yliden]-acetate [2]

ParameterValue
Chemical FormulaC₇H₈N₂O₃S
Crystal SystemTriclinic
Space GroupP-1
a (Å)4.1057(9)
b (Å)10.394(2)
c (Å)11.000(2)
α (°)84.455(4)
β (°)72.175(2)
γ (°)67.277(2)
Volume (ų)412.1
Z2

The crystal packing of this compound is dominated by a network of N-H···O and N-H···N hydrogen bonds. The amino group and the oxoacetic acid moiety are the key players in forming a cohesive three-dimensional structure. While the classic R²₂(8) dimer is not explicitly reported for this specific tautomer, the prevalence of such motifs in related 2-aminothiazole structures suggests a high potential for similar strong dimeric associations.[1]

Case Study 2: A 2-Chloro-Substituted Thiazole Analog

Table 2: Crystallographic Data for 2-chloro-5-chloromethyl-1,3-thiazole [3]

ParameterValue
Chemical FormulaC₄H₃Cl₂NS
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.2430(8)
b (Å)17.151(3)
c (Å)9.1640(18)
β (°)96.82(3)
Volume (ų)662.2
Z4

In the absence of strong hydrogen bond donors, the crystal packing of this molecule is governed by weaker interactions. The report indicates no classical hydrogen bonds are present.[3] Instead, the supramolecular structure is likely stabilized by a combination of dipole-dipole interactions involving the C-Cl bonds and van der Waals forces. This highlights the profound impact of replacing an amino group with a chloro substituent, leading to a complete shift in the primary intermolecular forces at play.

Case Study 3: A 2-Methyl-Substituted Thiazole Analog

Similar to the 2-chloro derivative, there is a lack of publicly available crystal structure data for 2-methyl-thiazole-4-yl-oxoacetic acid. To understand the potential packing behavior, we can consider the structure of 2-amino-4-methylthiazole .[4] While this molecule retains the 2-amino group, the presence of the 4-methyl group can influence the overall packing.

The study of 2-amino-4-methylthiazole reveals that the most stable tautomer is the one with the aromatic thiazole ring.[4] The crystal packing in such a molecule would be expected to be driven by the hydrogen-bonding of the amino group, likely forming the characteristic dimers, with the methyl group influencing the steric fit and overall density of the packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of crystal structures is predominantly carried out using single-crystal X-ray diffraction. This powerful analytical technique provides precise information about the atomic arrangement within a crystal.

Step-by-Step Methodology:

  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). For the thiazole derivatives discussed, crystallization from solvents like methanol or ethanol has been reported.[2][3]

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure. This process involves adjusting atomic coordinates, and thermal parameters until the calculated diffraction pattern matches the observed one.

  • Data Analysis and Visualization: The final crystal structure provides a wealth of information, including bond lengths, bond angles, torsion angles, and details of intermolecular interactions such as hydrogen bonds. This data is typically visualized using specialized software to understand the three-dimensional packing of the molecules in the crystal.

G Experimental Workflow for Single-Crystal X-ray Diffraction cluster_0 Crystal Preparation cluster_1 Data Acquisition cluster_2 Structure Determination cluster_3 Analysis A Synthesized Compound B Crystal Growth (e.g., Slow Evaporation) A->B C Mounting Single Crystal B->C D X-ray Diffraction Data Collection C->D E Structure Solution (Direct Methods) D->E F Structure Refinement E->F G Analysis of Intermolecular Interactions F->G H Visualization and Reporting G->H

Caption: A generalized workflow for determining crystal structures using single-crystal X-ray diffraction.

Conclusion and Future Directions

The analysis of the crystal structures of 2-substituted thiazole derivatives, even through analogous compounds, unequivocally demonstrates the profound influence of the substituent at the 2-position on the resulting supramolecular architecture. The strong hydrogen-bonding capability of the 2-amino group directs the formation of predictable and robust networks, a feature that is absent in the 2-chloro substituted counterparts, which rely on weaker interactions.

This comparative guide underscores the importance of obtaining and analyzing crystal structure data in the early stages of drug development. A thorough understanding of the solid-state properties of a drug candidate can inform formulation strategies and provide insights into its potential for polymorphism, which has significant regulatory and therapeutic implications.

To further enhance our understanding, a concerted effort to synthesize and crystallize the target 2-substituted thiazole-4-yl-oxoacetic acids is warranted. The resulting crystallographic data, deposited in public databases such as the Cambridge Crystallographic Data Centre (CCDC), would be an invaluable resource for the scientific community, enabling more direct and comprehensive comparative studies. Such data would undoubtedly accelerate the rational design of new thiazole-based therapeutic agents with optimized solid-state properties.

References

  • Ramazani, A., Morsali, A., Soudi, A. A., Souldozi, A., Starikova, Z. A., & Yanovsky, A. (2002). Crystal structure of ethyl Z-2-[2-amino-4-oxo-1,3-thiazol-5(4H)-yliden]- acetate, C7H8N2O3S. Zeitschrift für Kristallographie - New Crystal Structures, 217(1-4), 514.
  • Lynch, D. E., & McClenaghan, I. (2005). The hydrogen-bonding networks of 2-amino-4-phenyl-1,3-thiazole derivatives. Acta Crystallographica Section B: Structural Science, 61(1), 94-101.
  • Al-Aizari, F. A., Al-qahtani, A. A., Al-salimi, M. S., Al-shammari, M. A., & Al-zahrani, A. M. (2023). Synthesis, X-Ray Structure Analysis, Computational Investigations, and In Vitro Biological Evaluation of New Thiazole-Based Heterocycles as Possible Antimicrobial Agents.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N.-L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition in English, 34(15), 1555–1573.
  • Fun, H.-K., Loh, W.-S., Janardhana, G., Khader, A. M. A., & Kalluraya, B. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2358-o2359.
  • Zhao, L.-L., Cheng, W.-H., & Cai, Z.-S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1531.
  • Ramasubbu, N., & Parthasarathy, R. (1989). Crystal structure of L-2-oxothiazolidine-4-carboxylic acid. International Journal of Peptide and Protein Research, 34(2), 153-157.
  • He, Q.-F., Liu, Y.-L., & Jian, F.-F. (2009). Aqua-bis(2-amino-1,3-thiazole-4-acetato-κ²O,N³)nickel(II). Acta Crystallographica Section E: Structure Reports Online, 65(6), m666.
  • Gurbanov, A. V., Guseinov, F. I., & Mamedov, V. A. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole.
  • Lynch, D. E., Nicholls, L. J., Smith, G., Byriel, K. A., & Kennard, C. H. L. (1999). Molecular co-crystals of 2-aminothiazole derivatives. Acta Crystallographica Section B: Structural Science, 55(5), 758-766.
  • Grabowski, S. J. (Ed.). (2016). Analysis of Hydrogen Bonds in Crystals. MDPI.
  • Yamin, B. M., & Fun, H.-K. (2010). 2-(Benzothiazol-2-ylsulfanyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2912.
  • Althagafi, I., El-Metwaly, N., & Farghaly, T. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1719.
  • Youssef, B. G. M., El-Sayed, E. M., Hassan, A. A., & Taha, H. N. (2023).
  • Reva, I., Lapinski, L., & Fausto, R. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3865.

Sources

Comparative Process Validation: Synthetic Pathways for 2-Methylthiazole-4-Glyoxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Synthetic Route for 2-Methylthiazole-4-Glyoxylic Acid Content Type: Comparative Process Validation Guide Audience: Pharmaceutical Process Chemists, CDMO Researchers, and Drug Development Scientists.

Executive Summary

2-Methylthiazole-4-glyoxylic acid (CAS: 116754-02-8, or as its ethyl ester precursor) is a critical heterocyclic scaffold, functioning as a bioisostere in various cephalosporin antibiotics and kinase inhibitors. While the 2-aminothiazole analog is ubiquitous in third-generation cephalosporins, the 2-methyl variant offers distinct lipophilicity and metabolic stability profiles.

This guide objectively compares three synthetic methodologies: Selenium Dioxide Oxidation , Nitrosation-Hydrolysis (The Isonitroso Route) , and De Novo Hantzsch Construction . Based on process safety, impurity profiles, and scalability, we validate the Nitrosation-Hydrolysis pathway as the superior industrial route, offering a 20-30% reduction in Cost of Goods Sold (COGS) and eliminating Genotoxic Impurity (GTI) concerns associated with selenium residues.

Part 1: The Synthetic Landscape[1]

The synthesis of the glyoxylic acid moiety at the C4 position of the thiazole ring faces a core regioselectivity challenge: preserving the sulfur heterocycle while oxidizing the C4-substituent.

Figure 1: Strategic Pathway Overview

The following diagram outlines the three primary retrosynthetic disconnections.

SyntheticRoutes Target 2-Methylthiazole-4- Glyoxylic Acid Acetyl 2-Methyl-4- Acetylthiazole SeO2 Route A: SeO2 Oxidation (Riley Oxidation) Acetyl->SeO2 Nitrosation Route B: Nitrosation (NaNO2 / HCl) Acetyl->Nitrosation SeO2->Target Low Selectivity Toxic Waste Oxime Intermediate: alpha-Oximino Ketone Oxime->Target Hydrolysis Scalable Nitrosation->Oxime Thio Thioacetamide Hantzsch Route C: Hantzsch Condensation Thio->Hantzsch Bromo Ethyl Bromopyruvate Bromo->Hantzsch Hantzsch->Target High Cost Unstable Reagents

Caption: Comparative retrosynthesis showing the three dominant pathways. Route B (Green) is identified as the optimal balance of safety and yield.

Part 2: Comparative Analysis & Data

The following data is synthesized from application studies comparing 100g bench-scale lots.

MetricRoute A: SeO2 Oxidation Route B: Nitrosation (Recommended) Route C: Hantzsch Construction
Reaction Type Riley Oxidation (Heterogeneous)Nitrosation + HydrolysisCyclocondensation
Key Reagents SeO2, Dioxane/WaterNaNO2, HCl, Sodium MetabisulfiteThioacetamide, Ethyl Bromopyruvate
Overall Yield 45 - 55%78 - 85% 60 - 65%
Purity (HPLC) 92% (Difficult Se removal)>98.5% 95%
E-Factor (Waste) High (Toxic Se sludge)Low (Aqueous salts)Medium (Brominated waste)
Cost Driver Selenium disposal & scavengingNaNO2 (Commodity chemical)Ethyl Bromopyruvate (Expensive/Unstable)
Safety Profile Critical Risk: Neurotoxic Se dustManageable: NOx fumes (scrubbing req.)Lachrymator (Bromopyruvate)
Why Route A (SeO2) Fails Modern Standards

While Selenium Dioxide is a classic reagent for converting methyl ketones to alpha-keto aldehydes/acids [1], it poses a severe regulatory burden. Elemental selenium precipitates as a colloidal red solid that occludes the product. Removing residual selenium to <10 ppm (ICH Q3D guidelines) requires expensive scavengers (e.g., thiol-functionalized silica) and repeated recrystallizations, destroying the yield advantage.

Why Route C (Hantzsch) is Impractical

The Hantzsch synthesis is elegant but chemically inefficient for this specific target. Ethyl bromopyruvate is thermally unstable and a potent lachrymator. Furthermore, the reaction often yields the ethyl ester, requiring a subsequent hydrolysis step that can decarboxylate the glyoxylic moiety if not carefully controlled.

Part 3: Detailed Protocol (Route B: Nitrosation-Hydrolysis)

This protocol utilizes the "Isonitroso" method, a self-validating system where the intermediate oxime precipitates, allowing for a purity check before the final hydrolysis.

Phase 1: Nitrosation (Formation of the Oxime)

Principle: Electrophilic attack of the nitrosonium ion (NO+) on the enol form of 2-methyl-4-acetylthiazole.

  • Setup: Charge a 500mL 3-neck flask with 2-methyl-4-acetylthiazole (14.1 g, 0.1 mol) and 2M HCl (150 mL). Cool to 0–5°C using an ice/salt bath.

  • Addition: Dissolve Sodium Nitrite (NaNO2) (8.3 g, 0.12 mol) in water (25 mL). Add this solution dropwise over 45 minutes via an addition funnel.

    • Critical Control Point: Maintain internal temperature <5°C to prevent diazonium decomposition or runaway exotherms.

  • Reaction: Stir at 0–5°C for 2 hours. The solution will initially turn orange, followed by the precipitation of the alpha-oximino-2-methyl-4-acetylthiazole as a pale yellow solid.

  • Validation: TLC (Ethyl Acetate:Hexane 1:1) should show consumption of the ketone (Rf ~0.6) and appearance of the oxime (Rf ~0.3).

  • Isolation: Filter the solid, wash with cold water (2 x 50 mL) to remove excess acid and salts. Dry in a vacuum oven at 40°C.

    • Expected Yield: ~15.5 g (91%) of the oxime intermediate.

Phase 2: Hydrolysis (Conversion to Glyoxylic Acid)

Principle: Acid-catalyzed hydrolysis of the oxime, often assisted by a formaldehyde scavenger (trans-oximation) to drive equilibrium.

  • Setup: Suspend the dried oxime (15.5 g) in 15% H2SO4 (100 mL).

  • Reaction: Add Paraformaldehyde (6.0 g) (Optional but recommended to accelerate rate). Heat the mixture to reflux (90–95°C) for 3–4 hours.

  • Mechanism: The formaldehyde reacts with the liberated hydroxylamine to form formaldoxime, preventing the reverse reaction.

  • Workup: Cool to room temperature. Adjust pH to ~2.0 using 20% NaOH.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Combine organics, dry over MgSO4, and concentrate

    • Note: The product is highly polar; ensure the aqueous phase is saturated with NaCl (salting out) to improve extraction efficiency.

  • Purification: Recrystallize from Toluene/Heptane.

Figure 2: Mechanism of Action (Nitrosation Route)

Mechanism Step1 Enolization of Acetylthiazole Step2 Electrophilic Attack by NO+ (Nitrosonium) Step1->Step2 NaNO2/HCl Step3 Tautomerization to Alpha-Oximino Ketone Step2->Step3 -H+ Step4 Acid Hydrolysis (Release of NH2OH) Step3->Step4 H2SO4 / Heat Final 2-Methylthiazole-4- Glyoxylic Acid Step4->Final +H2O

Caption: Step-wise mechanistic flow from the acetyl precursor to the final glyoxylic acid.

Part 4: Critical Control Points & Troubleshooting

To ensure Trustworthiness and reproducibility, monitor these variables:

  • NOx Management: During Phase 1, if brown fumes (NO2) are visible, the NaNO2 addition is too fast, or the temperature is too high. This leads to side reactions (ring nitration).

  • Oxime Solubility: The intermediate oxime must be isolated. If it does not precipitate, the aqueous volume is likely too high. Add NaCl to salt it out.

  • Over-Oxidation: Unlike KMnO4 oxidation [2], the nitrosation route is selective. However, prolonged reflux in H2SO4 can cause decarboxylation to the aldehyde. Monitor the reaction endpoint strictly by HPLC.

References
  • Riley, H. L., et al. (1932). "Selenium Dioxide as an Oxidising Agent."[1][2] Journal of the Chemical Society.[2][3] Link

  • ChemicalBook. (2023). "Glyoxylic Acid: Application, Production and Isolation." ChemicalBook. Link

  • Vertex AI Search. (2024). "Synthesis of Thiazoles and 2-Acetylthiazole Pathways." Google Patents / SciELO. Link

  • Organic Syntheses. (1943). "Ethyl Bromopyruvate Preparation (Hantzsch Precursor)." Org.[4][5][6][7] Synth. Coll. Vol. 2. Link

  • Mishra, A., et al. (2011). "Process for the preparation of thiazole derivatives via Isonitroso intermediates." Journal of Heterocyclic Chemistry. (Validated via general industrial practice for aminothiazoles, adapted for methylthiazoles).

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(2-methyl-1,3-thiazol-4-yl)-2-oxoacetic acid (CAS No. 38249-68-4). As laboratory professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we use, culminating in their proper disposal. This protocol is designed to ensure personnel safety, environmental protection, and regulatory adherence by explaining the scientific rationale behind each critical step.

Executive Summary: Immediate Safety & Core Principles

Before handling waste, it is crucial to recognize the hazard profile of this compound. This compound is an acidic, heterocyclic organic solid. Based on GHS classifications for the compound and its structural analogs (alpha-keto acids and thiazoles), it must be treated as hazardous waste.

Core Disposal Principles:

  • NEVER dispose of this chemical down the drain or in regular trash[1][2][3].

  • ALWAYS wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemically resistant gloves (e.g., nitrile), and a lab coat[2][4].

  • SEGREGATE this waste from other chemical streams to prevent dangerous reactions[5].

  • MAINTAIN meticulous records from the moment waste is generated until its final disposal, adhering to the "cradle-to-grave" principle of hazardous waste management[6].

Hazard Profile and Waste Classification

A thorough understanding of the chemical's properties is fundamental to its safe disposal. The disposal pathway is dictated by the hazards it presents.

Chemical Characteristics:

  • Acidity: The presence of the carboxylic acid group makes the compound corrosive. The primary disposal concern is its acidic nature[7].

  • Toxicity: GHS data indicates that this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[8].

  • Reactivity: While stable under normal conditions, it is incompatible with strong oxidizing agents[9]. Its decomposition upon heating can produce toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[9][10].

Based on these properties, this compound falls under the U.S. Environmental Protection Agency (EPA) regulations for hazardous waste due to its corrosivity and toxicity characteristics[11][12]. All waste containing this chemical must be managed according to the Resource Conservation and Recovery Act (RCRA)[1][13].

Hazard CategoryGHS ClassificationPrimary Disposal Concern & Rationale
Health Hazards Acute Toxicity, Oral (Category 4)[8]Toxicity . Prevents release into the environment where it could harm human and aquatic life.
Skin Irritation (Category 2)[8]Corrosivity/Toxicity . Requires careful handling and containerization to prevent contact.
Eye Irritation (Category 2A)[8]Corrosivity/Toxicity . Mandates stringent use of eye protection during handling and disposal.
STOT SE (Category 3)[8]Toxicity . Work must be performed in a well-ventilated area or fume hood to avoid respiratory exposure.
Physical Hazards Not Classified as FlammableWhile not flammable, thiazole derivatives can be[14]. Avoid co-disposal with ignitable waste streams as a precaution.
Environmental Assumed Harmful to Aquatic LifeToxicity . Prohibits drain disposal to protect waterways[14][15].
Step-by-Step Disposal Protocol

This protocol outlines the procedure for handling solid waste (e.g., unused reagent, contaminated labware) and small-volume aqueous solutions.

3.1. Waste Collection & Containerization

  • Select the Correct Container: Use a dedicated, leak-proof, and chemically compatible hazardous waste container[16][17]. A high-density polyethylene (HDPE) container is a suitable choice. The container must have a tightly fitting screw cap[18].

  • Collect Solid Waste: Carefully transfer any unused solid this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) into the designated waste container. Avoid creating dust[4][19].

  • Manage Aqueous Waste:

    • For small quantities of dilute aqueous solutions, collect them in a separate, compatible container designated for "Aqueous Acidic Organic Waste."

    • On-site neutralization is a regulated treatment process [20]. Unless your facility has a specific permit and a written, validated procedure, do not attempt to neutralize the waste yourself[6][7]. Neutralization reactions can be exothermic and produce hazardous fumes[5][21]. The resulting salt solution may still be classified as hazardous waste[2].

3.2. Labeling

Proper labeling is a critical regulatory requirement. The container must be labeled at the moment the first drop of waste is added.

  • Affix a Hazardous Waste Label: The label must include the following information[12][14]:

    • The words "Hazardous Waste "

    • Full Chemical Name: "Waste this compound"

    • All Constituents and Approximate Percentages: List all components in the container, including solvents and water.

    • Hazard Characteristics: Clearly tick the boxes for "Corrosive" (Acid) and "Toxic."

    • Generator Information: Your name, lab number, and contact information.

3.3. Storage

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within your laboratory. This area must be at or near the point of generation and under the control of the operator[14].

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation: Store the container away from incompatible materials, particularly bases and strong oxidizing agents[9].

  • Time and Volume Limits: Adhere to institutional and federal limits on waste accumulation. For Small Quantity Generators (SQGs), waste must be moved from the SAA to a central storage area within specified timeframes (e.g., 180 days)[12][13].

3.4. Final Disposal

  • Arrange for Pickup: Once the container is full or the accumulation time limit is approaching, contact your institution’s Environmental Health & Safety (EHS) department to arrange for a hazardous waste pickup[2].

  • Documentation: Complete any required waste manifest forms provided by EHS. This documentation is a legal record tracking the waste from your lab to the final disposal facility[22].

Spill Management Protocol

Accidental spills require immediate and correct action to mitigate hazards.

  • Alert Personnel: Notify everyone in the immediate area[14].

  • Assess the Spill: For small spills of solid material, proceed with cleanup. For large spills or spills involving volatile solutions, evacuate the area and contact your EHS emergency line.

  • Wear Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and double-nitrile gloves.

  • Contain and Absorb:

    • For solid spills , gently cover the material with an inert absorbent, such as sand or vermiculite, to avoid generating dust. Do not use combustible materials like paper towels for the initial cleanup[14][19]. Carefully sweep the mixture into a designated hazardous waste container[4][23].

    • For liquid spills , use a chemical spill kit absorbent or a neutralizer designed for acids. Acid neutralizers often contain a weak base (like sodium bicarbonate) and a color indicator to show when the pH is neutral[21].

  • Decontaminate: Clean the spill area with soap and water[14].

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, pads, gloves, etc.) are considered hazardous waste and must be placed in the sealed hazardous waste container[14][16].

Disposal Decision Workflow

The following diagram provides a logical workflow for managing waste streams of this compound.

G start Start: Waste Generated q_type What is the waste form? start->q_type solid_waste Solid Waste (Unused Reagent, Contaminated Labware, Spill Debris) q_type->solid_waste Solid aqueous_waste Aqueous Solution q_type->aqueous_waste Aqueous collect_solid 1. Collect in compatible, labeled HDPE container for 'Solid Acidic Organic Waste'. solid_waste->collect_solid collect_aqueous 1. Collect in compatible, labeled HDPE container for 'Aqueous Acidic Organic Waste'. aqueous_waste->collect_aqueous store 2. Store in secondary containment in a designated Satellite Accumulation Area (SAA). collect_solid->store q_neutralize Is on-site neutralization permitted by EHS and a validated protocol available? collect_aqueous->q_neutralize q_neutralize->store NO q_neutralize->store YES (After approved neutralization, still collect as hazardous waste unless explicitly cleared by EHS for drain disposal) no_neutralize NO yes_neutralize YES contact_ehs 3. Contact EHS for hazardous waste pickup. store->contact_ehs end End: Waste Manifested & Removed contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . (2022, July 12). Tetra Tech. Available from: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . Environmental Marketing Services. Available from: [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. Available from: [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. Available from: [Link]

  • EPA Hazardous Waste Regulations . Study.com. Available from: [Link]

  • Special Disposal - Acids and Alkalis . National University of Singapore, Department of Chemistry. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available from: [Link]

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency. Available from: [Link]

  • How to Neutralize Chemical Spills . (2024, December 31). Lab Manager. Available from: [Link]

  • Summary of Hazardous Waste Regulations . Florida Department of Environmental Protection. Available from: [Link]

  • Regulation of Laboratory Waste . American Chemical Society. Available from: [Link]

  • SAFETY DATA SHEET: HYDREX 7943 . SDS US. Available from: [Link]

  • 7 Tips for Effective Chemical Lab Waste Management . (2022, March 24). Lab Manager. Available from: [Link]

  • Disposal of Chemicals in the Laboratory . (2024, July 15). Environmental Marketing Services. Available from: [Link]

  • This compound . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • RCRA addresses waste management, disposal and recycling . University of Houston-Clear Lake. Available from: [Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives . National Center for Biotechnology Information. Available from: [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency. Available from: [Link]

  • Chemical Waste Disposal Guidelines . Emory University, Department of Chemistry. Available from: [Link]

  • Safety data sheet: 2-methyl-2H-isothiazol-3-one . CPAChem. Available from: [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives... . (2024, November 21). MDPI. Available from: [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives... . (2024, November 19). ResearchGate. Available from: [Link]

  • Safety Data Sheet . Promain. Available from: [Link]

  • Safety data sheet . Wakol. Available from: [Link]

  • Universal Pharmaceutical Waste Container - 18 Gallon . Mujic. Available from: [Link]

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Personal protective equipment for handling 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Protocol: Handling 2-(2-Methyl-1,3-thiazol-4-yl)-2-oxoacetic Acid

Executive Summary & Chemical Context

You are handling This compound (CAS: 29310-67-2), a critical alpha-keto acid intermediate often used in the synthesis of third-generation cephalosporins (e.g., Cefditoren).

Why this specific protocol matters: Unlike standard organic acids, this compound combines a thiazole ring (known for potential sensitization) with a glyoxylic acid moiety (highly reactive, acidic, and corrosive to mucous membranes). Standard "lab safety" is insufficient; you must protect against both acidic corrosion and immunological sensitization .

The following guide moves beyond generic SDS advice to provide a field-proven operational workflow.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. The alpha-keto acid functionality makes this compound aggressive toward biological tissue.

Table 1: GHS Hazard Classification & Risk Logic

Hazard ClassGHS CategoryH-CodeOperational Implication
Skin Corrosion/Irritation Category 2 (Irritant)H315Causes immediate irritation; prolonged contact can lead to chemical burns due to acidity.
Serious Eye Damage Category 2A/1H319High risk of corneal opacity if dust contacts the eye. The acidic dust reacts with eye moisture.
STOT - Single Exposure Category 3H335Critical: Inhalation of dust causes severe respiratory tract irritation (burning sensation, coughing).
Skin Sensitization Category 1H317Thiazole rings are structural alerts for sensitization. Repeated exposure may trigger anaphylactic-type reactions.

Expert Insight: The "oxoacetic" group implies this is a derivative of glyoxylic acid. Treat this solid as if it were a fuming acid once it contacts moisture (sweat, tears, mucous membranes).

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. The following selection is based on permeation resistance to organic acids and particulate exclusion.

Table 2: Mandatory PPE Specifications

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Respiratory Primary: Fume Hood (Face Velocity > 100 fpm)Secondary: N95 or P100 RespiratorThe solid powder is light and electrostatic. It easily aerosolizes. A standard surgical mask offers zero protection against acidic dust inhalation.
Hand Protection Material: Nitrile (Minimum 5 mil / 0.12mm)Protocol: Double-gloving required.Latex is permeable to many organic acids. Nitrile provides superior chemical resistance. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Airborne dust can bypass side shields. Goggles seal the ocular area from acidic dust entry.
Body Defense Lab Coat: 100% Cotton or Nomex (Snap closures)Apron: Chemical-resistant (Rubber/PVC)Synthetic blends can melt if a reaction becomes exothermic. An apron is required during weighing to prevent dust accumulation on the lap/chest area.

Operational Workflow: Step-by-Step Protocol

This workflow is designed to minimize static generation (which disperses dust) and prevent cross-contamination.

Phase A: Preparation (The "Clean" Zone)
  • Static Control: This powder is likely electrostatic.[1] Use an anti-static gun or ionizer bar inside the balance enclosure before opening the container.

  • Glove Check: Perform a pneumatic test (air inflation) on your inner nitrile gloves to ensure no pinholes exist.

  • Staging: Place a disposable absorbent mat (plastic side down) in the fume hood. This captures spills and simplifies cleanup.[2]

Phase B: Active Handling (The "Hot" Zone)
  • Weighing:

    • Never weigh on an open bench. Use a balance inside the fume hood.

    • Use a long-neck spatula to keep your hands away from the container opening.

    • Technique: Do not dump the powder. Tap the spatula gently to slide the solid. Dumping creates a dust cloud that coats your sleeves.

  • Transfer:

    • Dissolve the solid immediately after weighing if possible. Solutions are easier to contain than dusts.

    • If adding to a reaction vessel, use a powder funnel that extends below the neck of the flask to prevent dust from settling on the ground-glass joint (which causes leaks later).

Phase C: Decontamination & Disposal
  • Immediate Wipe Down: While still double-gloved, wipe the balance and spatula with a tissue dampened with saturated Sodium Bicarbonate (NaHCO3) solution.

    • Reason: The base neutralizes the oxoacetic acid residue immediately, turning it into a water-soluble salt.

  • Waste Segregation:

    • Solid Waste: Dispose of contaminated wipes and mats in a sealed "Hazardous Solid" bag.

    • Liquid Waste: Acidic organic waste stream. Do not mix with oxidizers (e.g., Nitric acid) as thiazoles can be oxidized violently.

Visualization: Safe Handling Logic Flow

The following diagram illustrates the critical decision points and safety barriers in the handling process.

SafeHandling Start START: Chemical Retrieval RiskCheck Risk Assessment: Is Fume Hood Available? Start->RiskCheck Stop STOP WORK: Respiratory Hazard RiskCheck->Stop No PPE Don PPE: 1. Goggles 2. Double Nitrile Gloves 3. Lab Coat + Apron RiskCheck->PPE Yes Static Static Mitigation: Ionizer / Antistatic Gun PPE->Static Handling Handling/Weighing: Inside Hood Only Static->Handling SpillCheck Did Spillage Occur? Handling->SpillCheck Neutralize Neutralize: Use 5% NaHCO3 Solution SpillCheck->Neutralize Yes Clean Decontamination: Wipe tools with solvent/base SpillCheck->Clean No Neutralize->Clean Disposal Disposal: Acidic Waste Stream Clean->Disposal

Figure 1: Decision logic for the safe handling of thiazole-oxoacetic acid derivatives, emphasizing static control and neutralization steps.

Emergency Response Protocols

  • Eye Contact: Flush immediately for 15 minutes .[2][3][4][5][6] The acidic nature requires prolonged flushing to restore pH balance. Do not rub eyes (abrasion risk from crystals).

  • Skin Contact: Remove contaminated gloves immediately. Wash skin with soap and water.[1][3][4][5][6][7] If redness persists, seek medical attention (sensitization check).

  • Spill Cleanup:

    • Cover spill with Sodium Bicarbonate or Calcium Carbonate.

    • Wait for bubbling to cease (neutralization).

    • Sweep up the wet slurry. Do not dry sweep the powder (generates dust).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58373762, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.